4-Aminobenzohydrazide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-aminobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBZMCGPFHZRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201720 | |
| Record name | 4-Aminobenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-17-7 | |
| Record name | 4-Aminobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobenzhydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminobenzohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzohydrazide, a versatile molecule incorporating an aromatic amine and a hydrazide functional group, serves as a crucial building block in medicinal chemistry and materials science. Its structural features allow for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1] This guide provides a comprehensive overview of the core chemical properties, structural characteristics, and spectral data of this compound, supplemented with detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and a hydrazide group (-CONHNH₂) at position 1. This unique combination of functional groups imparts both nucleophilic and electrophilic characteristics, rendering it a highly reactive intermediate in organic synthesis.
Structural Representations:
-
InChI: InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)[3]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Weight | 151.17 g/mol [2][3] |
| Appearance | White to off-white or beige crystalline powder.[4] |
| Melting Point | 225-227 °C[4] |
| Boiling Point | 273.17 °C (rough estimate)[4] |
| Density | 1.21 g/cm³ (rough estimate)[4] |
| Solubility | Partly miscible in water. Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and dilute acids.[4][5] Insoluble in ethanol (B145695) at room temperature.[5] |
| pKa | 13.05 ± 0.10 (Predicted)[4] |
| LogP | -0.7 (Predicted)[2] |
Crystallographic Data
Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound. The molecule is essentially planar. The crystal structure is stabilized by a three-dimensional network of intermolecular N–H···O and N–H···N hydrogen bonds.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 5.411(2) Å |
| b | 14.000(6) Å |
| c | 9.894(4) Å |
| β | 103.917(7)° |
| Z | 4 |
| CCDC Number | 731635 |
Data obtained from a study on the crystal and molecular structure of this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The spectrum, typically recorded in DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the amine and hydrazide groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.9 | Singlet (broad) | - | 1H, -C(=O)NH- |
| 7.5 - 6.7 | Multiplet | - | 4H, Aromatic protons (H-2, H-3, H-5, H-6) |
| ~5.5 | Singlet (broad) | - | 2H, Aromatic -NH₂ |
| ~4.5 | Singlet (broad) | - | 2H, -NHNH₂ |
Note: The aromatic region often appears as two doublets (an AA'BB' system) due to the para-substitution pattern. The protons ortho to the hydrazide group (H-2, H-6) are typically downfield compared to the protons ortho to the amino group (H-3, H-5). Broadening of the NH and NH₂ signals is common due to quadrupole effects and chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~151 | C4 (C-NH₂) |
| ~129 | C2, C6 (Ar-CH) |
| ~120 | C1 (C-C=O) |
| ~110 | C3, C5 (Ar-CH) |
Note: Assignments are predicted based on standard chemical shift values and substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (aromatic amine and hydrazide) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |
| 1335–1250 | Strong | C-N stretching (aromatic amine) |
| 910–665 | Strong, Broad | N-H wagging (primary amine) |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular ion) |
| 120 | [M - NHNH₂]⁺ (Loss of the hydrazinyl group) |
| 92 | [C₆H₆N]⁺ (Fragment from the 4-aminobenzoyl cation) |
| 65 | [C₅H₅]⁺ (Loss of HCN from the [C₆H₆N]⁺ fragment) |
Note: The peak at m/z 120 is often the base peak in the spectrum.[3]
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized from ethyl 4-aminobenzoate (B8803810) via hydrazinolysis.
-
Reaction Setup: To a solution of 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL), add concentrated sulfuric acid (10 mL).
-
Reflux: Heat the mixture to reflux and maintain for 12 hours.
-
Work-up: Concentrate the resulting mixture under vacuum and pour it into 200 mL of water. Neutralize the solution to pH 8 with a potassium carbonate solution.
-
Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield ethyl 4-aminobenzoate.[1]
-
Reaction Setup: In a closed container, melt a mixture of ethyl 4-aminobenzoate (5 mmol) and hydrazine (B178648) hydrate (B1144303) (20 mmol).
-
Heating: Heat the mixture at 110 °C for 90 minutes.
-
Purification: Recrystallize the resulting solid from ethanol to yield pure this compound.[5]
Caption: Synthesis of this compound.
Logical Relationships and Applications
The dual functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, leading to compounds with significant biological activities.
References
- 1. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. This compound(5351-17-7) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(5351-17-7) 1H NMR [m.chemicalbook.com]
- 5. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminobenzohydrazide as a Myeloperoxidase Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system's defense against pathogens through the generation of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl). However, dysregulated or excessive MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. This has positioned MPO as a significant therapeutic target. 4-Aminobenzohydrazide (4-ABAH) is a well-characterized, potent, and irreversible inhibitor of MPO. This technical guide provides an in-depth overview of the mechanism of action of 4-ABAH, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of MPO Inhibition by this compound
This compound is classified as a mechanism-based, or suicide, inhibitor of myeloperoxidase.[1][2] Its inhibitory action is not a simple binding event but rather a multi-step process that is dependent on the catalytic cycle of the enzyme itself. The presence of hydrogen peroxide (H₂O₂) is an absolute requirement for the inactivation of MPO by 4-ABAH.[1][2][3]
The process can be summarized as follows:
-
Oxidation of 4-ABAH: The native MPO enzyme reacts with H₂O₂ to form a highly reactive intermediate, Compound I. This intermediate then oxidizes 4-ABAH, converting it into a reactive radical species.[1][2][4]
-
Reduction of MPO: The newly formed 4-ABAH radical then reduces the iron in the heme group of MPO from the ferric (Fe³⁺) state to the ferrous (Fe²⁺) state.[1][2]
-
Irreversible Inactivation: The fate of the ferrous MPO dictates the irreversible inactivation of the enzyme.
-
In the absence of oxygen: The ferrous MPO is rapidly destroyed, leading to the loss of the heme group.[1][2]
-
In the presence of oxygen: Ferrous MPO can react with molecular oxygen, which can lead to enzyme turnover. However, in the presence of H₂O₂, the ferrous intermediate proceeds to an irreversibly inactivated state.[1][2] This inactivation involves the destruction of the prosthetic heme group, rendering the enzyme catalytically inert.[1][2][4][5]
-
Kinetic analysis has characterized 4-ABAH as a slow-tight binding inhibitor, indicating a multi-step inhibition process.[3]
Quantitative Data on MPO Inhibition by this compound
The inhibitory potency of 4-ABAH against MPO has been quantified in various studies. The following tables summarize the key kinetic constants and inhibitory concentrations.
| Kinetic Parameter | Value | Conditions | Reference |
| Kᵢ (dissociation constant) | 375 ± 80 µM | 100 µM H₂O₂, ambient oxygen | [1] |
| kᵢₙₐ꜀ₜ (inactivation rate) | 0.018 s⁻¹ | 100 µM H₂O₂, ambient oxygen | [6] |
| Partition Ratio | 275 | 100 µM H₂O₂, ambient oxygen | [6] |
| IC₅₀ | ~0.5 µM | Cell-free MPO inhibition assay (TMB substrate) | [7] |
The partition ratio indicates the number of turnover events for every one inactivation event.
| In Vitro/Ex Vivo System | 4-ABAH Concentration(s) | Observed Effect | Reference(s) |
| Recombinant Human MPO | 1–100 µM | Concentration-dependent inhibition of MPO activity | [8] |
| Mouse Neutrophils | 100–500 µM | >80% inhibition of MPO activity at 500 µM | [8] |
| Bone Marrow Cells | 0.1, 10, 100, 200 µM | Alleviation of MPO-mediated suppression of iNOS induction | [9] |
| Rabbit Aneurysm Tissue | In vivo administration | 6.3-fold lower MPO activity in the treated group (35.1 ± 22.0 vs. 240.0 ± 35.1 U/g protein) | [6] |
Experimental Protocols
Cell-Free MPO Inhibition Assay (TMB-based)
This protocol is adapted from a method for determining the IC₅₀ value of an MPO inhibitor.[7]
Principle: MPO catalyzes the oxidation of the chromogenic substrate 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of H₂O₂. The resulting color change is proportional to MPO activity. An inhibitor will reduce the rate of color development.
Materials:
-
96-well microplate
-
Human MPO enzyme solution (e.g., 10-20 ng/well in PBS)
-
4-ABAH stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
TMB substrate solution
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared in PBS)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of 4-ABAH in PBS from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 10 µL of each 4-ABAH dilution to triplicate wells.
-
Control Wells (100% activity): Add 10 µL of PBS with the same final DMSO concentration as the inhibitor wells.
-
Blank Wells: Add 20 µL of PBS with DMSO.
-
-
Enzyme Addition: Add 40 µL of the MPO enzyme solution to all wells except the blanks.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the TMB substrate solution followed immediately by 50 µL of the H₂O₂ solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes, monitoring for color development in the control wells.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to all wells.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each 4-ABAH concentration: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MPO Activity Assay in Tissue Homogenates (Guaiacol-based)
This protocol is based on a method used to measure MPO activity in tissue samples.[6]
Principle: MPO catalyzes the oxidation of guaiacol (B22219) by H₂O₂, leading to the formation of a colored product that can be measured spectrophotometrically.
Materials:
-
Tissue sample (e.g., from an animal model)
-
Homogenization buffer (e.g., 0.5% sodium cetyl sulfate (B86663) buffer)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (0.1 M)
-
Guaiacol solution
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Weigh the tissue sample and homogenize it in ice-cold homogenization buffer.
-
Perform several freeze-thaw cycles (e.g., four times) on the homogenate.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant, which contains the MPO.
-
-
Reaction Mixture Preparation: Prepare a reaction solution containing sodium phosphate buffer, H₂O₂, and guaiacol. A typical mixture might consist of 26.9 ml of water, 3.0 ml of sodium phosphate buffer, 0.1 ml of 0.1 M H₂O₂, and 0.048 ml of guaiacol.
-
Assay:
-
Add 10 µL of the tissue supernatant to 3.0 mL of the reaction mixture.
-
Immediately measure the change in optical density (ΔOD) per minute at a specific wavelength (e.g., 470 nm). The rate of change is typically calculated starting from the second minute.
-
-
Data Analysis: MPO activity can be expressed as units per gram of protein (U/g protein), where one unit of MPO activity is defined as the amount of enzyme that causes a specific change in absorbance per minute.
Signaling Pathways and Downstream Effects of MPO Inhibition
MPO is a key mediator of inflammation and oxidative stress, influencing several downstream signaling pathways. By inhibiting MPO, 4-ABAH can modulate these pathways, leading to anti-inflammatory and cytoprotective effects.
MPO-generated HOCl and other reactive species can activate pro-inflammatory transcription factors such as NF-κB and mitogen-activated protein kinases (MAPKs ), including p38 and JNK.[8][10][11] This leads to the upregulation of inflammatory cytokines, chemokines, and adhesion molecules. Furthermore, MPO activity has been linked to the activation of matrix metalloproteinases (MMPs) , which contribute to tissue degradation.[6]
Inhibition of MPO by 4-ABAH can attenuate these inflammatory cascades.[6] Studies have shown that MPO inhibition can lead to the upregulation of cytoprotective pathways, such as the PI3K/Akt signaling pathway, resulting in increased levels of phosphorylated Akt (p-Akt) and downstream effectors like the anti-apoptotic protein Hsp70.[12] Conversely, MPO inhibition has been shown to decrease levels of the pro-apoptotic protein p53.[12]
Visualizations
Caption: Mechanism of MPO inactivation by 4-ABAH.
Caption: MPO-mediated signaling and the inhibitory effect of 4-ABAH.
Caption: Workflow for the cell-free MPO inhibition assay.
References
- 1. Frontiers | Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds [frontiersin.org]
- 2. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
4-Aminobenzohydrazide: A Versatile Tool in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzohydrazide (4-ABAH) is an aromatic hydrazine (B178648) derivative with the chemical formula C₇H₉N₃O.[1] Its unique structure, featuring both an amino group and a hydrazide moiety attached to a benzene (B151609) ring, makes it a valuable and versatile building block in various research and development areas.[1] This guide explores the significant applications of this compound in enzyme inhibition, organic synthesis, and analytical chemistry, providing detailed experimental protocols and quantitative data to support its use in a laboratory setting.
Applications in Enzyme Inhibition
This compound has emerged as a potent inhibitor of several enzymes, most notably Myeloperoxidase (MPO). It also serves as a crucial scaffold for the development of inhibitors targeting other enzymes, such as Fatty Acid Amide Hydrolase (FAAH).
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils. It plays a critical role in the innate immune system by producing hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in various inflammatory diseases. This compound is a well-established irreversible inhibitor of MPO.[2][3][4]
Mechanism of Action: this compound acts as a mechanism-based inhibitor of MPO.[5] In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes 4-ABAH to a radical intermediate.[5] This radical can then cause irreversible inactivation of the enzyme.[5]
Quantitative Data: MPO Inhibition
| Compound | IC₅₀ (µM) | Cell Type/Assay Condition | Reference |
| This compound | 0.3 | Cell-free MPO inhibition assay | [3][4] |
| This compound | 2.2 | PMA-induced HOCl production in human neutrophils | [4] |
| This compound | 16 | Opsonized zymosan-induced HOCl production in human neutrophils | [4] |
| This compound | 30.6 | HOCl-induced APF oxidation inhibition in PMA-stimulated human neutrophils | [3] |
| This compound | 43.6 | PMA-induced ROS production in human neutrophils | [3] |
Experimental Protocol: Cell-Free MPO Inhibition Assay [6]
This protocol is adapted from a standard MPO inhibitor screening assay.
Materials:
-
Human MPO enzyme solution
-
This compound (ABAH) stock solution (in DMSO, further diluted in PBS)
-
3,3′,5,5′-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂) solution
-
Stop Solution (2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Add 10 µL of various concentrations of ABAH (in PBS with ≤1% DMSO) to the wells of a 96-well microplate. For control (uninhibited) wells, add 10 µL of PBS with the same final DMSO concentration.
-
Enzyme Addition: Add 40 µL of the MPO enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the TMB substrate solution immediately followed by 50 µL of the H₂O₂ solution to each well.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes, or until a sufficient color change is observed in the control wells.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each ABAH concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MPO Inhibition Workflow
Caption: Workflow of Myeloperoxidase (MPO) inhibition by this compound.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
This compound serves as a versatile starting material for the synthesis of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[7][8] By modifying the structure of 4-ABAH, researchers can develop potent and selective FAAH inhibitors with therapeutic potential for pain, anxiety, and other central nervous system disorders.[7][8]
Quantitative Data: FAAH Inhibition by this compound Derivatives
| Compound | R Group Modification | IC₅₀ (nM) | Reference |
| 12 | 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid | 1.62 | [1][7][8] |
| 10a | 4-chlorobenzamido | 15.3 | [2] |
| 10b | 4-methylbenzamido | 21.7 | [2] |
| 10c | 4-methoxybenzamido | 28.4 | [2] |
| 10d | 4-nitrobenzamido | >1000 | [2] |
| 10e | 3,4-dichlorobenzamido | 8.9 | [2] |
| 10f | 3,5-dichlorobenzamido | 7.2 | [2] |
Experimental Protocol: Synthesis of FAAH Inhibitors from this compound [2]
This is a general procedure for the synthesis of N-substituted this compound derivatives.
Materials:
-
This compound
-
Appropriate acyl halide (e.g., benzoyl chloride derivatives)
-
Distilled water
-
Concentrated HCl
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve this compound (1 mmol) in pyridine (5 mL).
-
Add the appropriate acyl halide (2.02 mmol) to the solution and stir for 24 hours at room temperature.
-
Pour the reaction mixture into 30 mL of distilled water and stir for 5 minutes.
-
Acidify the mixture with concentrated HCl.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified FAAH inhibitor.
FAAH Inhibitor Development Workflow
Caption: Development workflow for FAAH inhibitors using this compound.
Applications in Organic Synthesis
The reactive amino and hydrazide functional groups of this compound make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, including Schiff bases, hydrazones, pyrazoles, and triazoles.[9][10][11] These synthesized compounds often exhibit interesting biological activities.[10][12]
Synthesis of Schiff Bases and Hydrazones
Schiff bases (imines) and hydrazones are formed by the condensation reaction of this compound with aldehydes or ketones.[10][12]
Experimental Protocol: General Synthesis of Schiff Bases from this compound [13]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde/ketone
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of this compound and the desired aldehyde or ketone in absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Schiff Base Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases from this compound.
Synthesis of Other Heterocyclic Compounds
This compound is a key intermediate in the synthesis of various other nitrogen-containing heterocyclic compounds, such as pyrazoles, triazoles, oxadiazoles, and thiadiazoles.[9][11] These syntheses often involve multi-step reactions where the hydrazide group of 4-ABAH undergoes cyclization with different reagents.
Applications in Analytical Chemistry
Derivatizing Agent in HPLC
Due to the presence of a primary amino group, this compound has the potential to be used as a derivatizing agent in High-Performance Liquid Chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation in chromatography. While not as common as other derivatizing agents, it can be used for the analysis of compounds like monosaccharides that lack a chromophore for UV detection.[14]
General Protocol: Derivatization of Monosaccharides with this compound for HPLC Analysis
This is a generalized protocol based on the principles of reductive amination used for derivatizing sugars.
Materials:
-
Monosaccharide standard or sample
-
This compound
-
Sodium cyanoborohydride (reductant)
-
Methanol/water solvent system
-
Acetic acid
-
HPLC system with a UV detector
Procedure:
-
Dissolve the monosaccharide sample in a methanol/water mixture.
-
Add an excess of this compound to the solution, followed by a catalytic amount of acetic acid.
-
Allow the initial Schiff base formation to proceed at room temperature for about 1-2 hours.
-
Add sodium cyanoborohydride to the mixture to reduce the imine bond, forming a stable secondary amine derivative.
-
Quench the reaction after 1-2 hours by adding a small amount of acid.
-
The resulting solution containing the derivatized monosaccharide can be directly injected into the HPLC system for analysis. The derivative can be detected by its UV absorbance.
HPLC Derivatization Workflow
Caption: Workflow for HPLC analysis using this compound as a derivatizing agent.
Conclusion
This compound is a highly valuable and multi-faceted compound in scientific research. Its utility as a potent enzyme inhibitor, particularly for MPO, and as a foundational structure for designing new therapeutic agents like FAAH inhibitors, underscores its importance in medicinal chemistry and drug development. Furthermore, its role as a versatile precursor in the synthesis of a wide array of biologically active heterocyclic compounds makes it an indispensable tool for organic chemists. The potential application of this compound as a derivatizing agent in analytical techniques like HPLC further broadens its research applications. This guide provides a comprehensive overview of its key uses, supported by quantitative data and detailed protocols, to facilitate its effective application in the laboratory.
References
- 1. brieflands.com [brieflands.com]
- 2. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arjonline.org [arjonline.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
4-Aminobenzohydrazide solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Aminobenzohydrazide (4-ABAH) in Dimethyl Sulfoxide (DMSO) and other common organic solvents. The information herein is intended to support research and development activities by providing essential data on solubility, along with standardized methodologies for experimental validation and solution preparation.
Introduction to this compound
This compound (CAS No: 5351-17-7) is a crystalline solid widely recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a peroxidase enzyme abundantly present in neutrophils, which catalyzes the production of hypochlorous acid (HOCl), a potent oxidant involved in inflammatory responses.[2][3] By inhibiting MPO, 4-ABAH serves as a valuable tool in studying the pathological and physiological roles of MPO-driven oxidative stress, particularly in conditions like neuroinflammation and stroke.[1][4] Its utility as a research chemical and potential therapeutic agent necessitates a thorough understanding of its physical and chemical properties, especially its solubility.
Solubility Data
The solubility of this compound is critical for designing experiments, formulating stock solutions, and ensuring accurate dosing in various assays. The following sections present both quantitative and qualitative solubility data compiled from multiple sources.
Quantitative Solubility Data
The following table summarizes the reported quantitative solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~ 14 mg/mL | ~ 92.6 mM | [1][5][6][7][8] |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | ≥ 165.4 mM | [2][9] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 198.5 mM | [10] |
| N,N-Dimethylformamide (DMF) | ~ 10 mg/mL | ~ 66.1 mM | [1][5][6][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | ~ 3.3 mM | [1][5][6][7] |
*Molar concentration calculated based on a molecular weight of 151.17 g/mol .
Qualitative Solubility Profile
-
Water : Sparingly soluble to partly miscible.[3][5][6][11][12] Its limited aqueous solubility is attributed to its hydrophobic aromatic structure.[3]
-
Ethanol (B145695) & Methanol : While generally more soluble in polar organic solvents, it is reported to be insoluble in ethanol at room temperature.[3][4]
-
Dilute Acids : Solubility is enhanced in dilute acidic solutions.[4][6][11][12] This suggests that protonation of the amino group facilitates dissolution.[4]
Experimental Protocols
Accurate determination of solubility is paramount for reproducible research. The following is a generalized, standard protocol for determining the solubility of a solid compound like this compound, based on the isothermal shake-flask method.
General Protocol for Solubility Determination
This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation : Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition : Accurately add a known volume of the chosen solvent (e.g., 1.0 mL of DMSO) to the vial.
-
Equilibration : Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
Sample Collection : Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Pass this sample through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent erroneously high results.
-
Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature.
Visualizations: Workflows and Mechanisms
Stock Solution Preparation Workflow
For most biological applications, this compound is first dissolved in DMSO to create a concentrated stock solution, which is then diluted into an aqueous buffer or cell culture medium.
Caption: Workflow for preparing a this compound stock solution.
Mechanism of Myeloperoxidase (MPO) Inhibition
This compound acts as a mechanism-based inhibitor of MPO. The enzyme oxidizes 4-ABAH, which in turn irreversibly inactivates the enzyme, thereby preventing the production of hypochlorous acid.
Caption: Simplified pathway of MPO inhibition by this compound.
References
- 1. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 2. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. store.astm.org [store.astm.org]
- 6. education.com [education.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. quora.com [quora.com]
- 9. PREPARATION OF TISSUE CULTURE MEDIUM [home.cc.umanitoba.ca]
- 10. selleckchem.com [selleckchem.com]
- 11. 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Synthesis and Purification of 4-Aminobenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 4-Aminobenzohydrazide (p-Aminobenzohydrazide), a versatile intermediate in the development of various therapeutic agents. The document details a reliable two-step synthetic pathway, purification protocols, and complete characterization data.
Synthesis Pathway
The most common and efficient synthesis of this compound begins with the readily available starting material, 4-aminobenzoic acid. The process involves two sequential reactions:
-
Fischer Esterification: The carboxylic acid group of 4-aminobenzoic acid is first converted to an ethyl ester, yielding ethyl 4-aminobenzoate (B8803810). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess ethanol (B145695) which also acts as the solvent.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303). The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide product, this compound.
This synthetic route is reliable and generally produces high yields of the desired product.
Experimental Workflow and Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
The diagram below illustrates the two-step synthesis from the starting material to the final product.
This protocol details the Fischer esterification of 4-aminobenzoic acid.
-
Reaction Setup: To a round-bottom flask containing absolute ethanol (100 mL), add 4-aminobenzoic acid (13.7 g, 0.1 mol).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (10 mL) to the suspension while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
Neutralization and Precipitation: Pour the concentrated residue into 200 mL of cold water. Slowly neutralize the solution to a pH of 8 using a saturated solution of potassium carbonate. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (100 mL).
-
Drying: Dry the isolated solid in a vacuum oven to yield ethyl 4-aminobenzoate. An expected yield of approximately 90% can be achieved[1].
This protocol describes the conversion of the intermediate ester to the final hydrazide product.
-
Reaction Setup: In a sealed vessel, combine ethyl 4-aminobenzoate (8.26 g, 50 mmol) and hydrazine hydrate (10.0 g, 200 mmol)[1].
-
Heating: Heat the mixture to 110 °C for 90 minutes. The reaction is typically conducted without a solvent, using the excess hydrazine hydrate as the reaction medium[1]. Alternatively, the reaction can be performed by stirring the ester and hydrazine hydrate in ethanol at room temperature for 12 hours[2].
-
Isolation and Purification: Upon completion, the crude product is purified by recrystallization.
Recrystallization is an effective method for purifying the final product.
-
Solvent Selection: Dissolve the crude this compound product in a minimum amount of hot ethanol. A mixture of ethanol with a few drops of water can also be effective[2].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum. This process typically yields the final product with high purity and an expected yield of around 85%[1].
Compound Characterization Data
The identity and purity of the synthesized this compound should be confirmed using the following analytical data.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N₃O | [3][4] |
| Molecular Weight | 151.17 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 225-228 °C | [1][5] |
| Solubility | Soluble in DMSO, dilute acids; sparingly soluble in water, ethanol | [5] |
| Analysis Type | Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.15 (s, 1H, -CONH-), 7.56 (d, J=8.6 Hz, 2H, Ar-H), 6.54 (d, J=8.6 Hz, 2H, Ar-H), 5.57 (s, 2H, -ArNH₂), 4.25 (s, 2H, -NHNH₂) | [6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.1, 152.0, 129.2, 118.8, 112.9 | [7] |
| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretch), 1670 (C=O stretch, amide I), ~1600 (N-H bend) | [1] |
| Mass Spec. (EI) | m/z 151 (M⁺), 120, 92, 65 | [4] |
| Mass Spec. (LC-MS, ESI) | m/z 152 [M+H]⁺ | [1] |
References
- 1. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 4-amino-, hydrazide [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. This compound(5351-17-7) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(5351-17-7) 13C NMR spectrum [chemicalbook.com]
A Technical Guide to 4-Aminobenzohydrazide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Aminobenzohydrazide, a versatile chemical compound with significant applications in biomedical research. This document details its core properties, CAS number, and molecular weight, and explores its roles as a myeloperoxidase (MPO) inhibitor and a synthetic precursor for fatty acid amide hydrolase (FAAH) inhibitors. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in their laboratory work.
Core Properties of this compound
This compound, also known as p-aminobenzohydrazide, is a hydrazide derivative of 4-aminobenzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with an amino group and a hydrazide group at positions 4 and 1, respectively.
| Property | Value | Reference |
| CAS Number | 5351-17-7 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O | [1][3] |
| Molecular Weight | 151.17 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 225-227 °C | [2] |
| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMSO, methanol, and ethanol. |
Applications in Research and Drug Development
This compound has garnered significant interest in the scientific community for its biological activities and its utility as a chemical intermediate.
Myeloperoxidase (MPO) Inhibition
This compound is a well-characterized irreversible inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in neutrophils.[4][5] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are essential for pathogen destruction. However, excessive MPO activity is implicated in the pathology of various inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions. By inhibiting MPO, this compound can mitigate oxidative stress and tissue damage associated with chronic inflammation. The IC₅₀ value for MPO inhibition by this compound is approximately 0.3 µM.[4]
Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This compound serves as a valuable building block in the synthesis of novel inhibitors of fatty acid amide hydrolase (FAAH).[6][7][8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related signaling lipids.[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2]
Experimental Protocols
Myeloperoxidase (MPO) Inhibition Assay
This protocol outlines a fluorescence-based assay to screen for MPO inhibitors using this compound as a reference compound. The assay measures the peroxidation activity of MPO.
Materials:
-
Human Myeloperoxidase (MPO)
-
This compound (MPO inhibitor)
-
Assay Buffer
-
Hydrogen Peroxide (H₂O₂)
-
Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MPO in the assay buffer. A typical final concentration is 250 ng/mL.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
Prepare a working solution of the peroxidation substrate and hydrogen peroxide in the assay buffer.
-
-
Assay Setup:
-
100% Initial Activity Wells: Add 10 µL of assay buffer and 50 µL of the MPO working solution to three wells.
-
Background Wells: Add 60 µL of assay buffer to three wells.
-
Inhibitor Wells: Add 10 µL of each this compound dilution and 50 µL of the MPO working solution to respective wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the peroxidation working solution to all wells.
-
Incubate the plate on a shaker for 5 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[9]
-
Synthesis of a Fatty Acid Amide Hydrolase (FAAH) Inhibitor Derivative
This protocol describes a general method for the synthesis of a FAAH inhibitor derivative using this compound as a starting material.
Materials:
-
This compound
-
An appropriate acyl halide or anhydride (B1165640) (e.g., phthalic anhydride)
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 mmol) in the anhydrous solvent.
-
Add the desired acyl halide or anhydride (2.02 mmol) to the solution.
-
Add pyridine and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into cold water and acidify with concentrated HCl.
-
The resulting precipitate is the FAAH inhibitor derivative.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethyl acetate.
Signaling Pathways and Experimental Workflows
Myeloperoxidase (MPO) Inhibition Pathway
The following diagram illustrates the mechanism of MPO inhibition by this compound. MPO, in the presence of hydrogen peroxide, is irreversibly inactivated by this compound.[5][10] This process involves the oxidation of this compound to a radical intermediate which then covalently binds to the enzyme.[11]
Figure 1. Mechanism of Myeloperoxidase Inhibition.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
The diagram below depicts the role of FAAH in the endocannabinoid system and the effect of its inhibition. FAAH is the primary enzyme that degrades anandamide (AEA), terminating its signaling. Inhibitors of FAAH, synthesized from precursors like this compound, block this degradation, leading to increased AEA levels and enhanced cannabinoid receptor activation.
Figure 2. FAAH Signaling and Inhibition.
Experimental Workflow for In Vivo Stroke Model
The following workflow outlines a general procedure for evaluating the neuroprotective effects of a compound, such as a novel FAAH inhibitor derived from this compound, in a rodent model of ischemic stroke.
Figure 3. In Vivo Stroke Model Workflow.
References
- 1. Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzoic acid hydrazide inhibition of microperoxidase-11: catalytic inhibition by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Aminobenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 4-Aminobenzohydrazide (CAS: 5351-17-7), a compound of interest in medicinal chemistry and drug development.[1][2] The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.
Molecular Structure and Overview
This compound (C₇H₉N₃O, Molecular Weight: 151.17 g/mol ) is a derivative of benzoic acid featuring both an amino (-NH₂) and a hydrazide (-CONHNH₂) functional group.[1][3][4] These groups impart specific spectroscopic characteristics that are crucial for its structural elucidation. This guide presents a summary of its ¹H NMR, ¹³C NMR, IR, and Mass Spec data, followed by detailed experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The data below was referenced from a spectrum obtained in DMSO-d₆.[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Ar-H (ortho to -C(O)NHNH₂) |
| ~6.55 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~5.50 | Singlet (broad) | 2H | -NH₂ (aromatic amine) |
| ~4.25 | Singlet (broad) | 2H | -NH₂ (hydrazide) |
| ~9.20 | Singlet (broad) | 1H | -NH- (hydrazide) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the -NH and -NH₂ peaks is due to quadrupole broadening and chemical exchange.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Carbonyl) |
| ~151.0 | Ar-C (attached to -NH₂) |
| ~129.0 | Ar-CH (ortho to -C(O)NHNH₂) |
| ~122.0 | Ar-C (attached to -C(O)NHNH₂) |
| ~113.0 | Ar-CH (ortho to -NH₂) |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H, 75 MHz for ¹³C) or equivalent, is utilized.[3]
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
For ¹H NMR, standard acquisition parameters are used, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C and its longer relaxation times.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The spectrum is calibrated using the solvent peak or the internal standard (TMS).
-
Integration of the ¹H NMR signals is performed to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The table below summarizes the key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3200 | Strong, Broad | N-H Stretch | -NH₂ (Amine & Hydrazide) |
| 3050-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~1640 | Strong, Sharp | C=O Stretch (Amide I) | Amide |
| ~1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1560 | Strong | N-H Bend (Amide II) | Amide |
| ~1310 | Medium | C-N Stretch | Aromatic Amine |
| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted (para) benzene (B151609) |
Interpretation: The spectrum clearly indicates the presence of primary amine and hydrazide groups through the broad N-H stretching bands.[6] The strong carbonyl absorption around 1640 cm⁻¹ is characteristic of the amide group, and the bands at ~1600 and ~1500 cm⁻¹ confirm the aromatic ring. The strong absorption at ~840 cm⁻¹ is a key indicator of the para-substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
The mixture is transferred to a pellet-forming die.
-
A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a thin, transparent KBr pellet.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal is collected.
-
The sample is placed in the spectrometer's beam path.
-
The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a structural "fingerprint."
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Identity |
| 151 | High | [M]⁺ (Molecular Ion) |
| 120 | High | [M - NHNH₂]⁺ or [H₂NC₆H₄CO]⁺ |
| 92 | High | [C₆H₄NH₂]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
Interpretation: The molecular ion peak at m/z 151 confirms the molecular weight of the compound. A prominent fragment is observed at m/z 120, corresponding to the loss of the hydrazino group (-NHNH₂), resulting in the stable 4-aminobenzoyl cation. Further fragmentation leads to the aminophenyl cation at m/z 92 and the cyclopentadienyl (B1206354) cation at m/z 65, which are common fragments for substituted benzene rings.[7][8]
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used. An electron ionization (EI) source is employed.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
Data Acquisition (GC-MS):
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates it from any impurities.
-
The eluted compound enters the mass spectrometer's ion source.
-
In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 4-Aminobenzoic hydrazide 95 5351-17-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 4-amino-, hydrazide [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Irreversible Inhibition of Myeloperoxidase by 4-Aminobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible inhibition of myeloperoxidase (MPO) by 4-aminobenzohydrazide (4-ABH). MPO is a heme-containing peroxidase enzyme predominantly found in neutrophils and monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent.[1][2][3][4] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative diseases, making it a significant therapeutic target.[1][3][4] this compound has been identified as a potent, irreversible, and mechanism-based inhibitor of MPO.[5][6][7]
Mechanism of Irreversible Inhibition
This compound (4-ABH) acts as a mechanism-based inhibitor of myeloperoxidase, meaning the enzyme itself converts 4-ABH into a reactive species that irreversibly inactivates the enzyme.[5][6][7] The process is dependent on the presence of hydrogen peroxide (H₂O₂), a substrate for MPO.[5][6][7]
The proposed mechanism involves the following key steps:
-
Oxidation of 4-ABH: MPO oxidizes 4-ABH to a radical intermediate.[5][6][7]
-
Reduction of MPO: This radical then reduces the enzyme to its ferrous intermediate state.[5][6][7]
-
Reaction with Oxygen or H₂O₂: The fate of the ferrous MPO depends on the presence of oxygen.
-
In the presence of oxygen , the ferrous enzyme can react with O₂ to allow for enzyme turnover.[5][6][7]
-
In the absence of oxygen , or at high concentrations of H₂O₂ (greater than 50 µM), the ferrous MPO reacts with H₂O₂ leading to rapid and irreversible inactivation of the enzyme, which involves the destruction of its heme groups.[5][6][7]
-
Reduced glutathione (B108866) has been shown to inhibit both the oxidation of 4-ABH and the subsequent irreversible inhibition of MPO.[5][6][7]
Quantitative Data on MPO Inhibition by this compound
The inhibitory potency of 4-ABH has been quantified under various conditions. The following table summarizes the key inhibition parameters.
| Parameter | Condition | Value | Reference |
| IC₅₀ | Purified MPO (HOCl production) | 0.3 µM | [2][8][9][10] |
| IC₅₀ | Neutrophils (PMA-stimulated, HOCl production) | 2.2 µM | [2][9] |
| IC₅₀ | Neutrophils (Opsonized zymosan-stimulated, HOCl production) | 16 µM | [2][9] |
| IC₅₀ | Neutrophils (PMA-stimulated, HOCl production, with SOD) | 0.6 µM | [2] |
| IC₅₀ | Neutrophils (Opsonized zymosan-stimulated, with SOD) | 6.4 µM | [2] |
| ROS IC₅₀ | Neutrophils (PMA-induced APF-dependent fluorescence) | 43.6 µM | [8] |
| Oxidative Burst IC₅₀ | PMA-stimulated human neutrophils | 30.6 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments related to the study of MPO inhibition by 4-ABH.
MPO Activity Assay (Chlorination Activity)
This assay measures the production of hypochlorous acid (HOCl) by MPO.
Materials:
-
Purified human MPO
-
This compound (4-ABH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 7.4)
-
Catalase
-
Taurine
-
5-thio-2-nitrobenzoic acid (TNB)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MPO, NaCl, and the desired concentration of 4-ABH (or a vehicle control).
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Incubate the reaction mixture at room temperature for a specified time.
-
Stop the reaction by adding catalase to consume the remaining H₂O₂.
-
To measure HOCl production, add taurine to form taurine chloramine.
-
Subsequently, add TNB and measure the decrease in absorbance at 412 nm, which is proportional to the amount of HOCl produced.
-
Calculate the percentage of inhibition by comparing the activity in the presence of 4-ABH to the control.
Determination of Irreversible Inhibition
This experiment is designed to confirm that the inhibition by 4-ABH is irreversible.
Procedure:
-
Pre-incubate MPO with a high concentration of 4-ABH and H₂O₂ for a sufficient duration to allow for inactivation.
-
Remove the unbound inhibitor and H₂O₂ by exhaustive dialysis or using a desalting column.
-
Measure the remaining MPO activity using the chlorination assay described above.
-
A significant and persistent loss of activity after removal of the inhibitor indicates irreversible inhibition.
In Vitro Studies with Neutrophils
These experiments assess the effect of 4-ABH on MPO activity in a cellular context.
Materials:
-
Isolated human neutrophils
-
This compound (4-ABH)
-
Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan
-
Reagents for HOCl detection or a fluorescent probe for reactive oxygen species (e.g., aminophenyl fluorescein (B123965) - APF)
-
Plate reader or flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).
-
Pre-incubate the isolated neutrophils with various concentrations of 4-ABH.
-
Stimulate the neutrophils with either PMA or opsonized zymosan to induce an oxidative burst and MPO release.
-
Measure MPO-dependent activity, such as HOCl production or the generation of specific reactive oxygen species using a fluorescent probe.
-
Determine the IC₅₀ value by plotting the inhibition of MPO activity against the concentration of 4-ABH.
MPO Signaling and Pathological Involvement
MPO is a key player in inflammatory pathways and contributes to tissue damage in various diseases.[1][3][4] Its product, HOCl, can modify biomolecules, leading to cellular dysfunction and promoting inflammatory responses.[1][4] By inhibiting MPO, 4-ABH can potentially mitigate these pathological processes.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of myeloperoxidase. Its mechanism-based action provides a high degree of specificity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on MPO as a therapeutic target for a wide range of inflammatory diseases. Further investigation into the in vivo efficacy and safety profile of 4-ABH and its analogs is warranted to translate these findings into clinical applications.
References
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Buy this compound | 5351-17-7 | >98% [smolecule.com]
4-Aminobenzohydrazide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzohydrazide, a bifunctional aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural architecture, featuring both a nucleophilic amino group and a reactive hydrazide moiety, offers a versatile platform for the construction of a diverse array of heterocyclic systems and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and multifaceted applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for seminal reactions, a compilation of quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.
Introduction
This compound (4-ABH), with the chemical formula C₇H₉N₃O, is a white to off-white crystalline powder.[1] Its structure, a benzene (B151609) ring substituted with both an amino group and a hydrazide functional group, makes it a highly valuable intermediate in synthetic processes.[1] The presence of these two reactive sites allows for a wide range of chemical transformations, including condensation and cyclization reactions, making it a staple in the synthesis of various therapeutic agents, particularly in anticancer and antibacterial research.[1] This guide will delve into the synthetic utility of this compound, providing detailed methodologies and quantitative data for its application as a precursor to a multitude of organic molecules.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N₃O | [1][2] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 219-227 °C | [1][3] |
| Boiling Point | 403.00 °C | [1] |
| Density | 1.471 g/cm³ | [1] |
| Solubility | Limited in water; soluble in DMSO, methanol, ethanol (B145695), and dilute acids. | [1][3][4] |
| CAS Number | 5351-17-7 | [1][2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the hydrazinolysis of a 4-aminobenzoic acid ester.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 4-Aminobenzoic Acid [5]
-
To a solution of 4-aminobenzoic acid (13.7 g, 0.1 mol) in ethanol (100 mL), add concentrated sulfuric acid (10 mL).
-
Reflux the mixture for 12 hours.
-
Concentrate the resulting mixture under vacuum and pour it into 200 mL of water.
-
Neutralize the solution to pH 8 with a potassium carbonate solution.
-
Separate the resulting solid (ethyl 4-aminobenzoate), wash with water, and dry.
-
Melt the intermediate ester (5 mmol) with hydrazine hydrate (20 mmol) in a closed container at 110 °C for 90 minutes.
-
Recrystallize the resulting solid from ethanol to yield this compound.
-
Yield: 85%.[5] m.p.: 225-228 °C.[5] IR (KBr) ν (cm⁻¹): 3400-3100 (NH, NH₂), 1670 (C=O).[5] LC-MS (ESI) m/z: 152 (M+H).[5]
Applications in Heterocyclic Synthesis
The dual functionality of this compound makes it an exemplary scaffold for the synthesis of a wide range of heterocyclic compounds. The amino group can act as a nucleophile or be diazotized, while the hydrazide moiety readily condenses with carbonyl compounds and can be cyclized to form various five-membered heterocycles.
Synthesis of Hydrazones (Schiff Bases)
The condensation of the hydrazide group of this compound with aldehydes or ketones is a facile and high-yielding reaction that produces hydrazones, which are important intermediates and possess a wide range of biological activities.[6][7]
References
- 1. chemmethod.com [chemmethod.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. nanobioletters.com [nanobioletters.com]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Use of 4-Aminobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Aminobenzohydrazide (4-ABH), a key chemical intermediate and a potent irreversible inhibitor of myeloperoxidase (MPO). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| CAS Number | 5351-17-7 | [1] |
| Melting Point | 219 °C | [1] |
| Boiling Point | 403 °C | [1] |
| Density | 1.471 g/cm³ | [1] |
| Solubility | Limited in water. Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, and Ethanol.[1] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with large quantities or in a poorly ventilated area.
Safe Handling and Storage
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Accidental Release Measures
-
Small Spills: Carefully sweep up the spilled solid and place it into a suitable container for disposal. Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent dust from spreading. Collect the spilled material and place it in a designated container for disposal.
Experimental Protocols
Preparation of a Stock Solution
For in vitro experiments, a stock solution of this compound is typically prepared in an organic solvent due to its limited water solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Myeloperoxidase (MPO) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on MPO activity.
Materials:
-
Human MPO enzyme
-
This compound stock solution
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in the assay buffer.
-
In a 96-well plate, add the MPO enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding H₂O₂ to each well.
-
Immediately add the TMB substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader in kinetic mode for a set period.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value of this compound.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid (HOCl) during the oxidative burst.[2] By inhibiting MPO, this compound modulates the inflammatory response of neutrophils.
References
A Technical Guide to 4-Aminobenzohydrazide: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzohydrazide, a versatile molecule with significant applications in medicinal chemistry and drug development, serves as a crucial building block for the synthesis of various therapeutic agents and is a well-established inhibitor of myeloperoxidase (MPO). This technical guide provides an in-depth overview of its commercial sources, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its mechanism of action as an MPO inhibitor through a detailed signaling pathway diagram and outlines a typical experimental workflow for its application in research settings.
Commercial Sources and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is crucial for reliable experimental outcomes, and suppliers typically provide a certificate of analysis detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Stated Purity | Analytical Method(s) |
| Sigma-Aldrich | 95% | Not specified on product page, but certificates of analysis are available.[1] |
| MedChemExpress | 99.21% | HPLC, NMR[2] |
| Selleck Chemicals | 99.96% | NMR, HPLC[3] |
| CP Lab Safety | min 98% (HPLC) | HPLC[4][5] |
| Sciedco | Min. 98.0 (HPLC,T) | HPLC[6] |
| TargetMol Chemicals Inc. | 99.88% | Not specified[4] |
| AbMole BioScience | ≥99.0% | Not specified[2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol [7] |
| Appearance | White to off-white crystalline powder[7] |
| Melting Point | 225-227 °C (lit.)[1] |
| Solubility | Soluble in DMSO, dilute acids, and partly miscible in water.[8][9] |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the hydrazinolysis of an ester of 4-aminobenzoic acid, typically ethyl 4-aminobenzoate (B8803810), with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Ethyl 4-aminobenzoate
-
Hydrazine hydrate (85% or higher)
-
Ethanol (B145695) (95% or absolute)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-aminobenzoate in ethanol.
-
Cautiously add an excess of hydrazine hydrate to the suspension.[10] The molar ratio of hydrazine hydrate to the ester is typically in the range of 3:1 to 5:1.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from a few hours to overnight (e.g., 18 hours).[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.[10]
-
The resulting crude product can be induced to crystallize by cooling in an ice bath.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold ethanol or an ethanol-ether mixture to remove soluble impurities.[10]
-
Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.
Purification by Recrystallization
For higher purity, the synthesized or commercially obtained this compound can be further purified by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or water)[11]
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel and filter paper)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable boiling solvent (e.g., ethanol).[11][12]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.[13]
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.[2][9]
-
Allow the hot, clear filtrate to cool slowly to room temperature, which promotes the formation of larger, purer crystals.[2][12]
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of the crystals.[2]
-
Collect the purified crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals to obtain pure this compound.
Analytical Methods for Purity Assessment
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound. A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient and composition will depend on the specific column and instrument.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 285 nm).
-
Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of this compound.
-
Solvent: Typically, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is used due to the good solubility of the compound.
-
¹H NMR Spectrum of this compound (in DMSO-d₆):
-
Aromatic protons appear as two doublets in the range of δ 6.5-7.7 ppm.
-
The protons of the primary amine (-NH₂) on the aromatic ring appear as a broad singlet.
-
The protons of the hydrazide group (-NH-NH₂) appear as distinct signals, often as broad singlets. The exact chemical shifts can vary with concentration and temperature.
-
-
Purity Assessment: The presence of unexpected peaks in the spectrum indicates impurities. Integration of the peaks corresponding to the compound versus those of impurities can provide a quantitative measure of purity.
Applications in Research and Drug Development
This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various diseases.[2][3]
Signaling Pathway of Myeloperoxidase Inhibition
The following diagram illustrates the mechanism of MPO inhibition by this compound (ABAH). MPO, in the presence of hydrogen peroxide (H₂O₂), converts ABAH into a reactive radical intermediate. This radical can then interact with the enzyme, leading to its irreversible inactivation.
References
- 1. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. sciedco.ca [sciedco.ca]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. famu.edu [famu.edu]
Methodological & Application
Application Notes and Protocols for Myeloperoxidase (MPO) Activity Assay Using 4-Aminobenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl).[1][3] However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, such as atherosclerosis, myocardial infarction, multiple sclerosis, and rheumatoid arthritis, making it a significant biomarker and therapeutic target.[1][4][3][5] This document provides a detailed protocol for measuring MPO activity using 4-aminobenzohydrazide (4-ABAH), a potent and irreversible inhibitor of MPO, to ensure specific measurement of MPO activity in various biological samples.[6][7][8][9]
Principle of the Assay
The myeloperoxidase activity assay using this compound is a method to specifically quantify the enzymatic activity of MPO. The overall peroxidase activity in a sample is first measured. Subsequently, 4-ABAH is introduced to specifically inhibit MPO activity.[10] The difference between the total peroxidase activity and the residual activity in the presence of 4-ABAH represents the MPO-specific activity. This two-step measurement allows for the accurate determination of MPO activity even in complex biological samples that may contain other peroxidases.[10][11] The assay typically relies on a colorimetric or fluorometric substrate that is oxidized by MPO in the presence of hydrogen peroxide (H₂O₂), leading to a measurable change in absorbance or fluorescence.
MPO Signaling Pathway and Inhibition by 4-ABAH
MPO is a key component of the neutrophil's oxidative burst mechanism. Upon activation, neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the potent microbicidal agent, hypochlorous acid (HOCl).[1][4][3] This process is integral to pathogen destruction but can also cause damage to host tissues when dysregulated. This compound acts as a mechanism-based inactivator of MPO.[6][7] In the presence of H₂O₂, MPO oxidizes 4-ABAH to a radical intermediate. This radical then covalently binds to the heme prosthetic group in the active site of MPO, leading to irreversible inactivation of the enzyme.[6][8][12]
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound MPO activity assay compiled from various sources.
| Parameter | Value | Source(s) |
| This compound (4-ABAH) | ||
| IC₅₀ | 0.3 µM | [9] |
| Working Concentration | 0.1 - 200 µM | [13] |
| **Hydrogen Peroxide (H₂O₂) ** | ||
| Stock Concentration | 0.88 M | [11] |
| Working Concentration | 50 µM - 5 mM | [11][12] |
| Substrates | ||
| 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) | 40 µM | [8] |
| o-dianisidine | Varies by kit | [14][15] |
| 3,3′,5,5′-Tetramethylbenzidine (TMB) | 2.9 mM | [5] |
| Sample Volumes | ||
| Cell/Tissue Lysate | 2 - 50 µL | [11][16] |
| Assay Conditions | ||
| Temperature | 25 - 37 °C | [11][17] |
| pH | 5.4 - 7.4 | [5][12] |
Experimental Workflow
The general workflow for the MPO activity assay using this compound involves sample preparation, measurement of total peroxidase activity, inhibition of MPO with 4-ABAH, measurement of non-MPO peroxidase activity, and calculation of MPO-specific activity.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific sample types and experimental conditions.
1. Reagent Preparation
-
MPO Assay Buffer: Prepare a suitable buffer, commonly a phosphate (B84403) buffer (50-100 mM) with a pH ranging from 6.0 to 7.4.[12][15] Some protocols recommend the addition of detergents like hexadecyltrimethylammonium bromide (HTAB) (0.5%) for efficient MPO extraction from neutrophils.[15][18]
-
Substrate Solution: Prepare the chromogenic or fluorogenic substrate solution according to the manufacturer's instructions or literature recommendations. For example, for a TMB-based assay, a 2.9 mM TMB solution in 14.5% DMSO and 150 mM sodium phosphate buffer (pH 5.4) can be used.[5]
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh working solution of H₂O₂ in MPO Assay Buffer. A common final concentration in the reaction mixture is between 50 µM and 5 mM.[11][12]
-
This compound (4-ABAH) Stock Solution: Prepare a stock solution of 4-ABAH in a suitable solvent like DMSO.[13][19] Further dilutions to the desired working concentration should be made in the MPO Assay Buffer.
-
(Optional) MPO Positive Control: Reconstitute a purified MPO standard to a known concentration in MPO Assay Buffer to validate the assay performance.[11]
2. Sample Preparation
-
Cell Lysates:
-
Collect cells (e.g., 6 x 10⁶) by centrifugation.[11]
-
Resuspend the cell pellet in MPO Assay Buffer (e.g., 500 µL) and incubate on ice.[11]
-
Homogenize the cells using a sonicator or by freeze-thaw cycles.[18]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) to pellet cell debris.[11]
-
Collect the supernatant containing the MPO enzyme.
-
-
Tissue Homogenates:
-
Serum/Plasma: Samples can often be diluted in MPO Assay Buffer and used directly.[16][20]
3. Assay Procedure
The following procedure is designed for a 96-well plate format.
-
Total Peroxidase Activity Measurement:
-
To each well, add your sample (e.g., 2-50 µL).
-
Add MPO Assay Buffer to bring the total volume to a consistent amount (e.g., 50 µL).
-
Prepare a reaction mix containing the substrate and H₂O₂ in MPO Assay Buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the absorbance or fluorescence kinetically over a set period (e.g., 5-20 minutes) at the appropriate wavelength (e.g., 412 nm for TMB, Ex/Em = 535/587 nm for resorufin-based assays).[11][17]
-
-
Non-MPO Peroxidase Activity Measurement (with 4-ABAH):
-
In a separate set of wells, add your sample.
-
Add the 4-ABAH solution to each well to achieve the desired final inhibitory concentration. Incubate for a short period if required by your optimized protocol.
-
Add MPO Assay Buffer to adjust the volume.
-
Initiate the reaction by adding the reaction mix (substrate and H₂O₂).
-
Measure the kinetic change in absorbance or fluorescence as done for the total activity.
-
4. Data Analysis
-
Calculate the rate of reaction (change in absorbance or fluorescence per unit of time) for both the total activity and the non-MPO activity from the linear portion of the kinetic curve.
-
The MPO-specific activity is calculated as follows: MPO Activity = (Rate of Total Peroxidase Activity) - (Rate of Non-MPO Peroxidase Activity)
-
The results can be expressed as units of activity per volume or mass of the original sample (e.g., U/mL or RFU/sec/mg of protein).
Conclusion
The this compound-based myeloperoxidase activity assay provides a specific and reliable method for quantifying MPO enzymatic activity in a variety of biological samples. By differentiating MPO activity from that of other peroxidases, this protocol offers a valuable tool for researchers and drug development professionals investigating the role of MPO in health and disease. Careful optimization of reagent concentrations and incubation times for specific sample types is recommended to ensure accurate and reproducible results.
References
- 1. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2011133581A1 - Methods and compositions for assaying enzymatic activity of myeloperoxidase in blood samples - Google Patents [patents.google.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. nwlifescience.com [nwlifescience.com]
- 18. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes Using 4-Aminobenzohydrazide Derivatization
Introduction
The quantitative analysis of aldehydes is critical in various fields, including drug development, food science, and environmental monitoring, due to their physiological and toxicological significance. However, many aldehydes lack a strong chromophore, making their detection by HPLC with UV-Vis spectrophotometry challenging. Pre-column derivatization is a widely employed strategy to overcome this limitation.[1] This process chemically modifies the analyte to enhance its detectability and improve its chromatographic properties.[1]
Hydrazine-containing reagents, such as 4-Aminobenzohydrazide and the related compound 4-hydrazinobenzoic acid (HBA), are effective for derivatizing aldehydes.[2] These reagents react with the carbonyl group of aldehydes to form stable hydrazone derivatives that exhibit strong UV absorbance, enabling sensitive quantification by HPLC.[2][3] This document provides a detailed protocol for the derivatization of aldehydes using this class of reagents for subsequent HPLC analysis.
Principle of Derivatization
The derivatization reaction is based on the nucleophilic addition of the primary amine group of the hydrazide/hydrazine reagent to the carbonyl carbon of the aldehyde.[2] This is followed by the elimination of a water molecule to form a stable hydrazone, also known as a Schiff base.[4][5] The reaction is typically acid-catalyzed, with an optimal pH often around 5 to facilitate the reaction while avoiding deactivation of the nucleophilic amine at very low pH.[4][5] The resulting hydrazone incorporates the chromophore from the derivatizing agent, allowing for sensitive UV detection.
Caption: Derivatization of an aldehyde with this compound to form a stable, UV-active hydrazone.
Advantages of Hydrazine-Based Derivatization
The use of reagents like 4-hydrazinobenzoic acid (HBA) offers several advantages for aldehyde analysis:
-
High Stability and Solubility: HBA is stable and has good solubility in water and other common solvents.[2]
-
Selectivity and Sensitivity: The reaction is highly selective for carbonyl compounds, leading to high sensitivity in detection.[2]
-
Versatility: The resulting derivatives are suitable for analysis by various techniques, including HPLC-UV, Capillary Electrophoresis (CE-DAD), and Mass Spectrometry (LC-MS).[2]
-
Clean Reaction: The derivatization process is straightforward with minimal impurities, simplifying sample preparation.[2]
Experimental Protocols
This section provides a detailed methodology for the derivatization and analysis of aldehydes. The protocol is based on established methods using 4-hydrazinobenzoic acid (HBA), a structurally similar and effective alternative to this compound.
1. Reagents and Materials
-
Derivatizing Reagent: 4-hydrazinobenzoic acid (HBA)
-
Aldehyde Standards: Formaldehyde, Acetaldehyde, etc.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water
-
Buffer Components: Phosphoric acid
-
Equipment: HPLC system with UV detector, C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm), volumetric flasks, pipettes, pH meter, water bath, autosampler vials.
2. Preparation of Solutions
-
HBA Derivatizing Solution: Prepare a solution of HBA in a suitable solvent mixture (e.g., 1:1 v/v purified water:methanol or 1:1 v/v water:acetonitrile). The concentration should be optimized based on the expected aldehyde concentration in the samples.
-
Aldehyde Stock Solutions: Prepare individual stock solutions of each aldehyde standard in purified water or acetonitrile.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range for building the calibration curve.
-
Mobile Phase Buffer: Prepare a 20 mmol L−1 phosphoric acid buffer and adjust the pH to 2.5.
3. Derivatization Procedure (Pre-Column)
-
Pipette an aliquot of the sample or standard solution into a reaction vial.
-
Add the HBA derivatizing solution. The molar ratio of HBA to aldehyde should be in excess to ensure complete reaction.
-
Adjust the pH of the reaction mixture. The optimal pH for the derivatization reaction has been shown to be critical for achieving maximum yield.
-
Incubate the mixture at a controlled temperature. A typical condition is 50 °C in a water bath.
-
Allow the reaction to proceed for a set duration, for example, 40-60 minutes. It is crucial to protect the samples from light during this period to prevent degradation of the derivatives.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
Caption: General experimental workflow for aldehyde analysis using HBA derivatization and HPLC.
4. HPLC-UV Method Parameters
-
Column: C18 reversed-phase column
-
Mobile Phase A: 20 mmol L−1 Phosphoric acid buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with 20% B.
-
Gradually increase to 30% B over 15 minutes.
-
Increase to 35% B over the next 8 minutes.
-
Increase to 60% B over the next 7 minutes and hold for 10 minutes.
-
Return to initial conditions (20% B) over 5 minutes and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 290 nm
Quantitative Data Summary
The performance of the analytical method using HBA derivatization has been evaluated, demonstrating its suitability for the sensitive quantification of low-molecular-weight aldehydes. The limits of detection (LODs) achieved are typically below 0.5 mg L⁻¹.[2]
Table 1: Method Performance for Aldehyde Analysis using GDME-HPLC-UV with HBA Derivatization
| Analyte | Linearity Range (mg L⁻¹) | Correlation Coefficient (R²) | LOD (mg L⁻¹) | LOQ (mg L⁻¹) |
| Formaldehyde | 0.05 - 5.0 | 0.998 | 0.02 | 0.05 |
| Acetaldehyde | 0.05 - 5.0 | 0.999 | 0.02 | 0.05 |
| Propionaldehyde | 0.10 - 5.0 | 0.999 | 0.03 | 0.10 |
| Butyraldehyde | 0.10 - 5.0 | 0.999 | 0.03 | 0.10 |
| Isovaleraldehyde | 0.25 - 5.0 | 0.999 | 0.08 | 0.25 |
Data synthesized from performance metrics described in the literature.[2]
Derivatization with hydrazine-based reagents like this compound or 4-hydrazinobenzoic acid is a robust and sensitive method for the quantitative analysis of aldehydes by HPLC.[2] The straightforward protocol, coupled with the excellent stability and chromatographic properties of the resulting hydrazone derivatives, makes this approach highly suitable for researchers, scientists, and drug development professionals working on applications requiring precise aldehyde quantification. The method's adaptability to both UV and MS detection further enhances its utility for both quantitative analysis and structural confirmation.[2]
References
Application Notes and Protocols for LC-MS Analysis of 4-Aminobenzohydrazide Labeled Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and robust analysis of carbohydrates using 4-Aminobenzohydrazide (4-ABH) labeling coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). Carbohydrate analysis is crucial in various fields, including biopharmaceutical drug development, biomarker discovery, and food science. The derivatization of carbohydrates with 4-ABH enhances their ionization efficiency and chromatographic retention, enabling reliable quantification and structural elucidation. This protocol covers all critical steps from sample preparation, including glycan release and labeling, to LC-MS analysis and data interpretation.
Introduction
Glycosylation is a critical post-translational modification that significantly impacts the structure, function, and stability of proteins. Characterizing the glycan profile of biotherapeutics, such as monoclonal antibodies, is a regulatory requirement to ensure product quality, consistency, and efficacy. The inherent complexity and diversity of carbohydrate structures, however, present significant analytical challenges.
Labeling carbohydrates with a tag that enhances their detection by mass spectrometry is a widely adopted strategy. This compound (4-ABH) is a derivatizing agent that reacts with the reducing end of carbohydrates to form a stable hydrazone. The introduction of the 4-ABH moiety increases the hydrophobicity and ionization efficiency of the labeled carbohydrate, facilitating its separation by Hydrophilic Interaction Liquid Chromatography (HILIC) and sensitive detection by MS. This application note details a comprehensive workflow for the analysis of 4-ABH labeled carbohydrates.
Experimental Workflow
The overall experimental workflow for the analysis of 4-ABH labeled carbohydrates is depicted below. This process begins with the release of N-glycans from the glycoprotein, followed by labeling with 4-ABH, a cleanup step to remove excess reagents, and finally, analysis by LC-MS.
Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest (e.g., monoclonal antibody)
-
Peptide-N-Glycosidase F (PNGase F)
-
Denaturing buffer (e.g., 5% SDS, 1 M 2-mercaptoethanol)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
This compound (4-ABH)
-
Labeling solution: 0.1 M 4-ABH in DMSO/glacial acetic acid (3:1 v/v)
-
Solid Phase Extraction (SPE) cartridges (e.g., HILIC or reversed-phase C18)
-
SPE conditioning, washing, and elution solvents
-
LC-MS grade water, acetonitrile (B52724), and formic acid
Protocol 1: N-Glycan Release from Glycoproteins
-
Denaturation: To a microcentrifuge tube, add up to 100 µg of glycoprotein. Add denaturing buffer to a final concentration of 0.5% SDS and 100 mM 2-mercaptoethanol. Heat at 95°C for 5 minutes.
-
Enzymatic Deglycosylation: Cool the sample to room temperature. Add reaction buffer containing 1% Triton X-100 to sequester the SDS. Add PNGase F (typically 1-5 µL of a 500,000 units/mL stock) and incubate at 37°C for 12-18 hours.
Protocol 2: this compound (4-ABH) Labeling
-
Protein Precipitation: After incubation, add three volumes of cold ethanol (B145695) to precipitate the deglycosylated protein. Centrifuge at 14,000 x g for 10 minutes.
-
Glycan Isolation: Carefully transfer the supernatant containing the released N-glycans to a new tube and dry using a vacuum centrifuge.
-
Labeling Reaction: Reconstitute the dried glycans in 10 µL of water. Add 20 µL of the 4-ABH labeling solution.
-
Incubation: Incubate the reaction mixture at 60°C for 2 hours. The reaction forms a hydrazone linkage between the 4-ABH and the reducing end of the carbohydrate.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a HILIC SPE cartridge with 1 mL of water, followed by 1 mL of 85% acetonitrile in water.
-
Sample Loading: Add 200 µL of 85% acetonitrile to the labeling reaction mixture and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 85% acetonitrile containing 1% formic acid to remove excess 4-ABH and other impurities. Repeat the wash step three times.
-
Elution: Elute the 4-ABH labeled glycans with 1 mL of 50 mM ammonium (B1175870) formate (B1220265) in water (pH 4.4).
-
Drying: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume of the initial LC mobile phase for analysis.
LC-MS Method
Liquid Chromatography
-
Column: A HILIC column is recommended for the separation of labeled glycans. A common choice is a BEH Amide column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 50 mM Ammonium Formate in water, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 80% B
-
2-35 min: 80-60% B
-
35-40 min: 60-40% B
-
40-42 min: 40-80% B
-
42-50 min: 80% B (re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 400-2000
-
Data Acquisition: Data-dependent MS/MS acquisition is recommended to obtain fragmentation data for structural confirmation. Precursor ions are selected for collision-induced dissociation (CID) to generate fragment ions.
Data Analysis and Interpretation
The analysis of 4-ABH labeled carbohydrates will yield a complex dataset. The primary ions observed will be the protonated molecules [M+H]⁺. Fragmentation of these labeled glycans in the mass spectrometer will primarily result in B, Y, and C-type glycosidic bond cleavages, providing information about the monosaccharide sequence and branching. Cross-ring cleavages (A and X-type ions) may also be observed and can provide linkage information.
Application Notes and Protocols: 4-Aminobenzohydrazide Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of 4-Aminobenzohydrazide stock solutions, a critical step for ensuring reproducibility and accuracy in research and drug development applications. This compound is noted as an irreversible inhibitor of the myeloperoxidase (MPO) enzyme, making it a valuable compound in studies related to inflammation and oxidative stress[1][2][3].
Data Presentation: Solubility and Storage
Proper solvent selection and storage are paramount for maintaining the stability and efficacy of this compound solutions. The following tables summarize key quantitative data for solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (165.38 mM)[1], 30 mg/mL (198.45 mM)[2][3][4] | 25[4] | Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[1] |
| N,N-Dimethylformamide (DMF) | ~10 mg/mL[4], 10 mg/mL[5] | Not Specified | |
| Water | Partly miscible / Insoluble[4][5][6][7] | 25[4] | Limited solubility due to its hydrophobic aromatic structure.[8] |
| Ethanol | Insoluble[2][4] | 25[4] | |
| Dilute Acidic Solutions | Enhanced solubility[4][5][6][7] | Not Specified | Protonation of the amino group likely facilitates dissolution.[4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | Room Temperature[5][6][9] or 4°C[1] | Not specified | Keep in a dark, dry place under an inert atmosphere.[5][6][9] |
| Stock Solution in Solvent | -20°C | 1 month[1] | Protect from light.[1] Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | 6 months[1] | Protect from light.[1] Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound (MW: 151.17 g/mol )[4]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Work in a clean, designated area. Ensure all equipment is clean and dry.
-
Weighing: Accurately weigh 15.12 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be applied if dissolution is slow, but avoid excessive heat.[1]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), ensuring they are protected from light.[1]
Visualizations
The following diagrams illustrate the key workflows and decision-making processes involved in the preparation and storage of this compound stock solutions.
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for solvent selection for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buy this compound | 5351-17-7 | >98% [smolecule.com]
- 5. This compound | 5351-17-7 [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. 4-Aminobenzoic hydrazide [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Schiff Base Formation with 4-Aminobenzohydrazide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 4-aminobenzohydrazide are a versatile class of compounds with significant applications in medicinal chemistry and materials science. The presence of the hydrazone moiety (-CO-NH-N=CH-) imparts a unique electronic and structural character, making these compounds potent scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of Schiff bases formed from this compound.
The synthesis involves a straightforward condensation reaction between this compound and various aldehydes or ketones, offering a high degree of structural diversity.[1] These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[2][3]
Chemical Synthesis
The formation of Schiff bases from this compound is typically achieved through a condensation reaction with a suitable carbonyl compound, often under acidic catalysis. The lone pair of electrons on the primary amine nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to yield the imine or azomethine group characteristic of Schiff bases.[4]
General Synthetic Workflow
The overall process for the synthesis and characterization of this compound Schiff bases is outlined below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound Schiff bases.
Experimental Protocol: Synthesis of N'-(Substituted-benzylidene)-4-aminobenzohydrazide
This protocol describes a general method for the synthesis of Schiff bases from this compound and various substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 2-hydroxybenzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 mmol) in hot absolute ethanol (20 mL). In a separate beaker, dissolve the substituted benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Reaction Mixture: Add the ethanolic solution of the substituted benzaldehyde to the solution of this compound. Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid precipitate of the Schiff base will form. Collect the product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Characterize the synthesized compound by determining its melting point and recording its FT-IR, 1H NMR, and 13C NMR spectra.
Data Presentation
The following tables summarize the quantitative data for a series of Schiff bases derived from this compound and related structures, including their yields, melting points, and key spectroscopic data.
Table 1: Physicochemical and Yield Data for Synthesized Schiff Bases
| Compound | Aldehyde/Ketone Reactant | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1a | Salicylaldehyde | C14H11N3O2 | 58 | 247 | [4] |
| 1b | 5-Chloro-salicylaldehyde | C14H10ClN3O2 | 52 | >200 (decomp.) | [4] |
| 1c | 4-Methoxybenzaldehyde | C15H13N3O2 | - | - | - |
| 1d | 3-Nitrobenzaldehyde | C14H10N4O4 | - | - | [4] |
Table 2: Key Spectroscopic Data for Synthesized Schiff Bases
| Compound | FT-IR (cm-1) C=N | 1H NMR (δ, ppm) -CH=N- | 13C NMR (δ, ppm) C=N | Reference |
| 1a | 1598 | 8.99 | 165.26 | [4] |
| 1b | 1598 | 8.93 | 163.47 | [4] |
| 1c | 1594 | - | 161.92 | [4] |
| 1d | 1600 | - | 159.12 | [4] |
Biological Applications
Schiff bases of this compound are of significant interest to drug development professionals due to their wide range of biological activities.
Antibacterial Activity
Many Schiff bases derived from this compound and its analogues exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The imine group is crucial for their biological action, which is thought to involve the inactivation of essential bacterial enzymes or disruption of cell wall synthesis.
Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Agar (B569324) Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the bacterial inoculum uniformly over the surface of the agar plates.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Application of Compounds: Add a defined concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Table 3: Antibacterial Activity of Selected Schiff Bases (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | Reference |
| Schiff Base 4 | 6.25 | 6.25 | [6] |
| Schiff Base 5 | 6.25 | 6.25 | [6] |
| Ciprofloxacin (Std.) | - | - | [6] |
Note: Data from analogous Schiff base series.
Enzyme Inhibition
Schiff bases are known to be effective inhibitors of various enzymes, including urease.[1] Urease is a key enzyme in certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a target for the treatment of associated diseases.
The proposed mechanism of urease inhibition by Schiff bases involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. The Schiff base can coordinate with the nickel ions, blocking the access of the substrate (urea) to the active site and thereby inhibiting the enzymatic reaction.
Caption: Proposed mechanism of urease inhibition by a Schiff base inhibitor.
Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of urease enzyme and urea substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Inhibitor Solutions: Prepare serial dilutions of the synthesized Schiff bases in a suitable solvent.
-
Assay Mixture: In a 96-well plate, mix the urease solution with different concentrations of the inhibitor and incubate for a specific period.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Measurement: Measure the rate of ammonia production, which is proportional to the urease activity, using a suitable method (e.g., Nessler's reagent).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Table 4: Urease Inhibitory Activity of Selected Hydrazone Schiff Bases
| Compound | IC50 (µM) | Reference |
| Hydrazone 6 | 0.102 | [3] |
| Hydrazone 8 | 0.177 | [3] |
| Hydrazone 11 | 0.127 | [3] |
| Thiourea (Std.) | 21.15 | [7] |
Note: Data from analogous hydrazone Schiff base series.
Conclusion
The synthesis of Schiff bases from this compound provides a powerful platform for the discovery of new chemical entities with potential therapeutic applications. The straightforward synthetic protocols, coupled with the diverse biological activities of these compounds, make them an attractive area of research for scientists in academia and the pharmaceutical industry. The detailed protocols and compiled data in these application notes serve as a valuable resource for the design, synthesis, and evaluation of novel this compound-based Schiff bases.
References
- 1. Schiff bases and their metal complexes as urease inhibitors - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of 4-Aminobenzohydrazide as a Myeloperoxidase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzohydrazide (4-ABH), a small molecule inhibitor, has emerged as a valuable tool for the in vivo investigation of the role of Myeloperoxidase (MPO) in a variety of pathological conditions. MPO is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are potent antimicrobial agents. However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, through the promotion of oxidative stress and tissue damage. 4-ABH acts as an irreversible, mechanism-based inhibitor of MPO, making it a specific and effective tool for elucidating the contributions of MPO to disease pathogenesis and for evaluating the therapeutic potential of MPO inhibition.
This document provides detailed application notes and protocols for the in vivo use of 4-ABH as an MPO inhibitor, targeted at researchers, scientists, and drug development professionals.
Data Presentation
In Vivo Efficacy of this compound (4-ABH)
| Animal Model | Disease/Condition | Dosage Regimen | Route of Administration | Key Efficacy Findings |
| Mouse | Ischemic Stroke (MCAO) | 40 mg/kg, twice daily | Intraperitoneal (i.p.) | Reduced infarct volume, improved neurological outcome, decreased inflammatory cell recruitment, and increased expression of cytoprotective proteins.[1] |
| Rat | Ischemia-Reperfusion Injury | 20 mg/kg, at onset and 12h of reperfusion | Intraperitoneal (i.p.) | Reduced MPO/HOCl production, attenuated infarct volume and blood-brain barrier disruption, and improved neurological function. |
| Rabbit | Aneurysm | Not specified | Not specified | Attenuated inflammation and expansion of experimental aneurysm.[2] |
| Mouse | Tuberculosis | Not specified | Not specified | Failed to prevent M. tuberculosis-induced neutrophil necrosis and did not reduce bacterial burden.[3] |
| Hamster & Mouse | Amoebic Liver Abscess | 40 mg/kg | Intraperitoneal (i.p.) | In hamsters, no significant difference in lesion percentage. In mice, larger abscesses were observed.[4] |
Pharmacokinetic Profile of this compound (4-ABH)
Limited pharmacokinetic data for 4-ABH is publicly available. The following table provides a general overview of key parameters to consider when designing in vivo studies. Researchers are encouraged to perform pilot pharmacokinetic studies in their specific animal models to determine optimal dosing regimens.
| Parameter | Value | Species | Route of Administration | Notes |
| Half-life (t½) | Data not available | - | - | The irreversible nature of inhibition suggests that the biological effect may persist longer than the plasma half-life of the compound. |
| Bioavailability (F%) | Data not available | - | Oral | Oral bioavailability is expected to be a consideration due to potential first-pass metabolism. |
| Distribution | Data not available | - | - | As a small molecule, distribution into various tissues is expected. |
| Metabolism | Likely hepatic | - | - | Primarily metabolized by liver enzymes. |
| Excretion | Data not available | - | - | Likely renal and/or fecal excretion of metabolites. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound (4-ABH) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
Procedure:
-
Stock Solution Preparation (e.g., 100 mg/mL in DMSO):
-
Weigh the required amount of 4-ABH powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration.
-
Vortex thoroughly until the 4-ABH is completely dissolved. This stock solution can be stored at -20°C for short-term use.
-
-
Working Solution for Intraperitoneal (i.p.) Injection (e.g., 5 mg/mL):
-
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the 100 mg/mL 4-ABH stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until the solution is clear.
-
Add 500 µL of sterile water for injection or sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogeneous.
-
Note: This formulation should be prepared fresh before each use. The final concentration of DMSO is 5%.
-
-
Intraperitoneal (i.p.) Injection in Mice:
-
Restrain the mouse appropriately, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail.
-
Position the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the prepared 4-ABH solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Measurement of Myeloperoxidase (MPO) Activity in Tissue Homogenates
Materials:
-
Tissue samples from control and 4-ABH-treated animals
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Dounce homogenizer or other tissue homogenizer
-
Microcentrifuge
-
96-well microplate
-
Microplate reader
-
O-dianisidine dihydrochloride (B599025) or 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Tissue Homogenate Preparation:
-
Excise tissues of interest and immediately place them in ice-cold PBS to wash away excess blood.
-
Blot the tissues dry and record their weight.
-
Add a known volume of ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the MPO enzyme, and keep it on ice.
-
-
MPO Activity Assay (using O-dianisidine):
-
Prepare the assay buffer: 50 mM potassium phosphate buffer, pH 6.0.
-
Prepare the substrate solution: 0.167 mg/mL o-dianisidine dihydrochloride in distilled water.
-
Prepare the H₂O₂ solution: 0.0005% H₂O₂ in distilled water.
-
In a 96-well plate, add 50 µL of the tissue supernatant.
-
Add 50 µL of the o-dianisidine substrate solution to each well.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution.
-
Immediately measure the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
MPO activity is calculated from the rate of change in absorbance and can be expressed as units per milligram of protein. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
-
Mandatory Visualizations
Caption: Mechanism of Myeloperoxidase (MPO) Inhibition by this compound (4-ABH).
Caption: General Experimental Workflow for In Vivo Evaluation of 4-ABH.
References
- 1. Pharmacological inhibition of STAT3 pathway ameliorates acute liver injury in vivo via inactivation of inflammatory macrophages and hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. urncst.com [urncst.com]
Quantification of Myeloperoxidase (MPO) Activity Using 4-Aminobenzohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells at sites of inflammation, MPO is released and catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[3][4][5] While crucial for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a significant biomarker and therapeutic target.[3][6][7]
4-Aminobenzohydrazide (4-ABH), also known as p-Aminobenzohydrazide, is a potent and specific irreversible inhibitor of MPO.[4][8] It acts as a mechanism-based inhibitor, meaning the enzyme converts it into a reactive species that covalently binds to and inactivates the enzyme.[4] This specificity allows for the differentiation of MPO activity from that of other peroxidases present in biological samples.[9] These application notes provide a detailed protocol for the quantification of MPO-specific activity in various samples by leveraging the inhibitory action of 4-ABH.
Principle of the Assay
The quantification of MPO activity using 4-ABH is an indirect method based on the specific inhibition of MPO. The total peroxidase activity in a sample is first measured using a suitable peroxidase substrate that generates a detectable signal (colorimetric or fluorometric). Subsequently, the peroxidase activity is measured in an identical sample pre-incubated with 4-ABH. In the presence of a sufficient concentration of 4-ABH, MPO activity is completely inhibited. The difference between the total peroxidase activity and the 4-ABH-insensitive activity represents the specific activity of MPO.
This method is adaptable to various sample types, including cell lysates, tissue homogenates, and purified preparations. A common and sensitive method for measuring peroxidase activity is the Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) assay, where in the presence of horseradish peroxidase (HRP) or other peroxidases and H₂O₂, Amplex® Red is oxidized to the highly fluorescent resorufin. While this protocol will reference a generic fluorometric substrate, the principle can be applied to other peroxidase substrates.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of this compound with Myeloperoxidase.
| Parameter | Value | Species/Conditions | Reference |
| IC₅₀ | 0.3 µM | Purified MPO | [8] |
| Inactivation Mechanism | Irreversible, Mechanism-Based | In vitro studies | [4] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the MPO signaling pathway and the experimental workflow for quantifying MPO activity.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase Modulates Hydrogen Peroxide Mediated Cellular Damage in Murine Macrophages [mdpi.com]
- 6. MPO myeloperoxidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. A rapid bioluminescence assay for measuring myeloperoxidase activity in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols for 4-Aminobenzohydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions for reactions involving 4-aminobenzohydrazide, a versatile building block in medicinal chemistry and drug development.[1] This document outlines detailed protocols for its use in the synthesis of bioactive molecules, particularly through condensation reactions to form hydrazones, and summarizes key quantitative data for easy reference.
Overview of this compound
This compound is a bifunctional molecule containing both a primary aromatic amine and a hydrazide group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its primary utility lies in its reaction with aldehydes and ketones to form stable hydrazone linkages.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 225-227 °C[3] |
| Solubility | Soluble in DMSO and dilute acids; partially miscible in water.[1] |
Key Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its derivatives have shown promise in several areas:
-
Myeloperoxidase (MPO) Inhibition: this compound is a known irreversible inhibitor of myeloperoxidase, an enzyme implicated in inflammatory processes.[4]
-
Antimicrobial Agents: Hydrazones derived from this compound have demonstrated significant antibacterial and antifungal activities.
-
Anticancer Research: The compound and its derivatives are utilized in the development of novel anticancer agents.[1][2]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Derivatives of this compound have been designed and synthesized as potent inhibitors of FAAH, a target for treating pain and anxiety.[5]
Experimental Protocols
General Protocol for the Synthesis of Hydrazones (Schiff Bases)
The condensation reaction between this compound and an aldehyde or ketone is the most common method for synthesizing its hydrazone derivatives.[2][6]
Reaction Scheme:
General reaction scheme for hydrazone synthesis.
Materials:
-
This compound
-
Aldehyde or ketone
-
Absolute Ethanol (B145695) or Methanol (B129727)
-
Glacial Acetic Acid (optional, as catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Dissolution: Dissolve equimolar quantities of this compound and the desired aldehyde or ketone in absolute ethanol or methanol in a round-bottom flask.[6]
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period ranging from 2 to 6 hours.[3][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Summary of Reaction Conditions for Hydrazone Synthesis:
| Parameter | Condition |
| Reactants | This compound, Aldehyde/Ketone |
| Molar Ratio | 1:1 (equimolar)[6] |
| Solvent | Absolute Ethanol or Methanol[6] |
| Catalyst | Glacial Acetic Acid (optional) |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours[3][7] |
| Purification | Recrystallization from Ethanol |
Synthesis of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide
This protocol provides a specific example of a hydrazone synthesis.[8]
Procedure:
-
Condense this compound with 2,5-dimethoxybenzaldehyde (B135726) in a 1:1 molar ratio in methanol.[8]
-
The resulting product, (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction.[8]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Workflow for the synthesis of hydrazone derivatives.
Safety Precautions
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arjonline.org [arjonline.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Reducing Sugars using 4-Aminobenzohydrazide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of reducing sugars is crucial in various fields, including biomedical research, food science, and pharmaceutical development. However, many simple sugars lack a chromophore, making their detection by common analytical techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection challenging. To overcome this limitation, derivatization methods are employed to attach a UV-active or fluorescent tag to the sugar molecules. 4-Aminobenzohydrazide (4-ABH) is a derivatizing agent that reacts with the aldehyde or ketone group of reducing sugars through reductive amination, introducing a benzohydrazide (B10538) moiety that allows for sensitive detection.
This document provides detailed application notes and protocols for the derivatization of reducing sugars with this compound, followed by their quantification using HPLC.
Principle of the Method
The derivatization of reducing sugars with this compound is based on the principle of reductive amination. The reaction proceeds in two main steps:
-
Schiff Base Formation: The primary amine group of this compound nucleophilically attacks the carbonyl carbon of the open-chain form of the reducing sugar, forming an unstable Schiff base (imine).
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to reduce the imine to a stable secondary amine derivative. This resulting derivative is UV-active, allowing for sensitive detection by HPLC.
Application Areas
-
Glycoprotein (B1211001) Analysis: Quantification of monosaccharides released from glycoproteins to study glycosylation patterns.
-
Food and Beverage Industry: Determination of the content of reducing sugars like glucose and fructose (B13574) in various products.
-
Pharmaceutical Quality Control: Monitoring of sugar content in drug formulations.
-
Biofuel Research: Analysis of monosaccharides derived from the hydrolysis of cellulosic biomass.
Quantitative Data Summary
Table 1: Linearity and Detection Limits for p-AMBA Derivatized Monosaccharides by HPLC-UV/Fluorescence[1]
| Monosaccharide | Linear Range (mol/L) | Correlation Coefficient (r²) | LOD (UV, mol/L) | LOD (Fluorescence, mol/L) |
| Fructose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 13.4 x 10⁻⁷ | 176 x 10⁻⁸ |
| Galactose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 4.58 x 10⁻⁷ | 6.75 x 10⁻⁸ |
| Glucose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 3.51 x 10⁻⁷ | 5.17 x 10⁻⁸ |
| Mannose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 3.29 x 10⁻⁷ | 4.84 x 10⁻⁸ |
| Xylose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 2.55 x 10⁻⁷ | 3.38 x 10⁻⁸ |
| Arabinose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 3.01 x 10⁻⁷ | 4.43 x 10⁻⁸ |
| Ribose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 2.92 x 10⁻⁷ | 4.30 x 10⁻⁸ |
| Fucose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 4.12 x 10⁻⁷ | 6.06 x 10⁻⁸ |
| Rhamnose | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 3.89 x 10⁻⁷ | 5.72 x 10⁻⁸ |
| Glucuronic acid | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 8.76 x 10⁻⁷ | 12.9 x 10⁻⁸ |
| Galacturonic acid | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | > 0.99 | 9.54 x 10⁻⁷ | 14.0 x 10⁻⁸ |
Table 2: Method Validation Parameters for ABEE Derivatized Glucose by HPLC-UV[2]
| Parameter | Result |
| Linearity Range | 0.0002 - 0.002 mg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002% (w/w) |
| Recovery | 92.4 - 109% |
Experimental Protocols
Protocol 1: Derivatization of Reducing Sugars with this compound
This protocol is a representative method based on established procedures for similar derivatizing agents.[2][3][4] Optimization may be required for specific applications.
Materials:
-
This compound (4-ABH)
-
Reducing sugar standards (e.g., glucose, fructose, galactose)
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Hydrochloric Acid (HCl) for neutralization
-
Deionized water
-
Sample containing reducing sugars (e.g., glycoprotein hydrolysate, food extract)
Equipment:
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
pH meter
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Preparation of Derivatization Reagent:
-
Dissolve this compound in a suitable solvent like methanol or a mixture of methanol and acetic acid. A typical starting concentration would be around 0.1 M.
-
Prepare a solution of the reducing agent (e.g., 0.2 M Sodium Cyanoborohydride) in a suitable solvent. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood. Sodium triacetoxyborohydride is a safer alternative.[4]
-
-
Sample Preparation:
-
If analyzing glycoproteins, hydrolyze the protein to release the monosaccharides using an appropriate method (e.g., acid hydrolysis with trifluoroacetic acid). Neutralize the hydrolysate before derivatization.
-
For other samples, ensure they are in an aqueous solution and filtered to remove any particulate matter.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix a known volume of the sugar standard or sample solution with the 4-ABH solution.
-
Add the reducing agent solution to the mixture.
-
Add glacial acetic acid to catalyze the reaction and maintain an acidic pH (typically around pH 4-6).
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base if necessary.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove excess derivatization reagents and by-products, a solid-phase extraction (SPE) step can be performed using a C18 cartridge.
-
Alternatively, a liquid-liquid extraction can be carried out.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Protocol 2: HPLC Analysis of 4-ABH Derivatized Sugars
This is a general HPLC method that should be optimized for the specific monosaccharides being analyzed.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 6-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical gradient might start with a low percentage of the organic solvent and increase over time to elute the more hydrophobic derivatives.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 25 - 40°C
-
Detection: UV detector set at a wavelength where the 4-ABH derivative has maximum absorbance (this should be determined experimentally, but a starting point could be around 290-310 nm based on similar compounds).[1]
-
Injection Volume: 10 - 20 µL
Quantification:
-
Prepare a calibration curve by derivatizing a series of known concentrations of reducing sugar standards.
-
Plot the peak area of the derivatized sugar against its concentration.
-
Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Reductive amination of a reducing sugar with this compound.
Caption: Workflow for 4-ABH derivatization and HPLC analysis of reducing sugars.
References
- 1. [Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 4-Aminobenzohydrazide
For researchers, scientists, and drug development professionals, achieving the desired concentration of 4-Aminobenzohydrazide in aqueous solutions is a critical first step for a wide range of in vitro and in vivo studies. This guide provides practical troubleshooting advice and frequently asked questions to address common solubility challenges.
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous solutions of this compound.
-
Question: I'm trying to dissolve this compound in water or a buffer, but it's not fully dissolving and a precipitate is forming. What can I do?
Answer: this compound has limited solubility in pure water due to its hydrophobic aromatic structure.[1] To overcome this, consider the following approaches:
-
Co-solvent System: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.[2][3] Then, slowly dilute this stock solution with your desired aqueous buffer while vortexing to reach the final concentration. Be mindful of the final percentage of the organic solvent in your experiment, as it may affect your biological system.
-
pH Adjustment: The solubility of this compound can be significantly increased in acidic conditions.[1][2] This is because the amino group becomes protonated, which enhances its interaction with polar water molecules. Try dissolving the compound in a dilute acidic solution, such as dilute hydrochloric acid, and then adjust the pH to the desired level for your experiment.
-
Issue: My this compound solution is not stable and precipitates over time.
-
Question: I managed to dissolve the this compound, but it crashes out of solution after a short period. How can I improve the stability of my solution?
Answer: The stability of your this compound solution can be influenced by several factors:
-
Storage Conditions: For short-term storage (days to weeks), keep the solution at 0-4°C in a dry, dark environment.[2] For long-term storage (months to years), store at -20°C.[2] It is recommended to prepare aqueous solutions fresh on the day of use.[3]
-
Co-solvent Percentage: If you are using a co-solvent system, ensure the final concentration of the organic solvent is sufficient to maintain solubility. You may need to optimize the ratio of the organic solvent to the aqueous buffer.
-
pH Maintenance: If you have adjusted the pH to enhance solubility, ensure your buffer has adequate capacity to maintain the desired pH over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly across different solvents. It has limited solubility in water but is more soluble in polar organic solvents.[1] The table below summarizes the reported solubility data.
Q2: Can I use heat or sonication to improve the solubility of this compound?
A2: Yes, gentle heating and/or sonication can be employed to aid in the dissolution of this compound, especially when preparing stock solutions in organic solvents or co-solvent systems.[4] However, be cautious with prolonged heating to avoid potential degradation of the compound.
Q3: Are there any specific formulation strategies for in vivo studies?
A3: For in vivo experiments, specific formulations are often required to achieve the desired concentration and bioavailability. A common approach involves creating a multi-component system. For example, a stock solution in DMSO can be sequentially mixed with co-solvents like PEG300 and a surfactant such as Tween-80, followed by dilution with saline.[4] Another strategy involves using cyclodextrins, such as SBE-β-CD, to form inclusion complexes that enhance aqueous solubility.[4]
Quantitative Solubility Data
| Solvent System | Reported Solubility |
| Water | Partly miscible / Insoluble[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL[4], 10-30 mg/mL[2], 14 mg/mL[3][5], 30 mg/mL[6] |
| N,N-Dimethylformamide (DMF) | ~10 mg/mL[2][5] |
| Ethanol | Insoluble at room temperature[2] |
| Dilute Acidic Solutions | Enhanced solubility[2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to expedite dissolution.
-
Store the stock solution at -20°C for long-term use.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL) as described in Protocol 1.
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO in your experiment.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to the buffer.
-
Ensure the final solution is clear and free of any precipitate. If precipitation occurs, you may need to increase the ratio of DMSO to the aqueous buffer or consider a different co-solvent system.
Visualizations
Caption: Experimental workflow for preparing an aqueous working solution of this compound using a DMSO co-solvent.
Caption: The effect of pH on the solubility of this compound (4-ABH) in aqueous solutions.
References
Technical Support Center: Optimizing 4-Aminobenzohydrazide Derivatization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing 4-aminobenzohydrazide derivatization reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound derivatization reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound derivative consistently low?
Answer: Low yields can arise from several factors, ranging from suboptimal reaction conditions to issues with your starting materials. Here are the most common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Observe the disappearance of the starting materials (this compound and your carbonyl compound) and the appearance of the product. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.[1]
-
-
Suboptimal pH: The pH of the reaction medium is critical for hydrazone formation. The reaction is typically acid-catalyzed, with an optimal pH range of 4-6.[1][2]
-
Solution: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid or hydrochloric acid, to the reaction mixture. Be cautious, as a pH that is too low (below 3) can protonate the hydrazine, rendering it non-nucleophilic and inactive.[1]
-
-
Poor Reagent Quality: The purity of your this compound and the carbonyl compound can significantly impact the yield. Aldehydes, in particular, can oxidize over time.
-
Solution: Use high-purity starting materials. If you suspect the quality of your aldehyde, consider purifying it before use.
-
-
Unfavorable Equilibrium: Hydrazone formation is a reversible reaction.
-
Solution: If the product precipitates from the reaction mixture, cooling the solution can help to drive the equilibrium towards the product and maximize precipitation. Removing water as it is formed, for example by using a Dean-Stark apparatus in appropriate solvents, can also shift the equilibrium towards the product.
-
-
Steric Hindrance: Bulky substituents on either the this compound or the carbonyl compound can slow down the reaction rate.
-
Solution: In cases of significant steric hindrance, you may need to increase the reaction time and/or temperature to achieve a reasonable yield.
-
Question 2: My reaction appears to be incomplete, even after a long reaction time. What else can I try?
Answer: If extending the reaction time isn't solving the issue of an incomplete reaction, consider these factors:
-
Insufficient Catalyst: The amount of acid catalyst may not be optimal.
-
Solution: While a catalytic amount is needed, the concentration can be optimized. Experiment with slightly increasing the amount of acid catalyst, while still maintaining the pH within the optimal 4-6 range.
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
Solution: Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and often effective. However, if you are facing difficulties, consider screening other solvents. In some cases, solvent-free conditions with gentle heating can also be effective.[1]
-
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition.
-
Solution: If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). If you are already heating, ensure the temperature is well-controlled and not excessive.
-
Question 3: I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I avoid them?
Answer: The most common side product in hydrazone synthesis is the formation of an azine.
-
Azine Formation: This occurs when the aldehyde or ketone reacts with the already formed hydrazone.
-
Solution: This side reaction is more likely to occur with an excess of the carbonyl compound. Try using a slight excess of this compound (e.g., 1.1 to 1.2 equivalents). Careful control of the reaction stoichiometry is key. Purification via column chromatography or recrystallization is usually effective in removing azine impurities.
-
Question 4: How can I best purify my this compound derivative?
Answer: The purification method will depend on the physical properties of your derivative.
-
Crystallization: This is the most common and often the most effective method for purifying solid derivatives.
-
Solution: Finding a suitable solvent or solvent system is crucial. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, and ethyl acetate (B1210297) are good starting points. If your product is an oil, trituration (stirring the oil with a solvent in which it is insoluble) can sometimes induce crystallization.
-
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products.
-
Solution: Be aware that some hydrazones can be unstable on silica (B1680970) gel. It is advisable to perform a small-scale test first. Using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel can be beneficial. The choice of eluent will depend on the polarity of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound derivatization?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6. This is because the reaction is acid-catalyzed, but a pH that is too low will protonate the this compound, rendering it inactive as a nucleophile.[1][2]
Q2: What are suitable solvents for this reaction?
A2: Protic solvents like ethanol and methanol are commonly used and are often good choices as they readily dissolve both the this compound and many carbonyl compounds. Other solvents such as pyridine (B92270) and dimethyl sulfoxide (B87167) (DMSO) have also been used successfully in specific synthetic procedures. The choice of solvent can depend on the specific reactants and the desired reaction temperature.
Q3: How can I monitor the progress of the derivatization reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials to visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: How should I store my this compound derivatives?
A4: The stability of hydrazones can be pH-dependent. They are generally more stable at neutral pH and more prone to hydrolysis in acidic conditions.[3] For long-term storage, it is recommended to keep the purified derivative in a cool, dry, and dark place. If the compound is sensitive, storing it under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data on the effect of various reaction parameters on hydrazone formation. While not all data is specific to this compound, the general principles are applicable.
Table 1: Effect of Catalyst on Hydrazone Formation
| Catalyst | Time (min) | Temperature (°C) | Conversion (%) |
| Acetic Acid | 25 | 120 | >95 |
| Trifluoroacetic Acid | 25 | 120 | >95 |
| p-Toluenesulfonic Acid | 25 | 120 | >95 |
| Trimethylsilyl Triflate | 25 | 120 | >95 |
| None | 25 | 120 | 10 |
Data adapted from a study on hydrazone formation under microwave conditions, illustrating the significant rate enhancement by acid catalysts.[4]
Table 2: Effect of Temperature on Hydrazone Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temperature | 120 | 23 |
| 2 | 40 | 90 | 54 |
| 3 | 60 | 60 | 79 |
| 4 | 70 | 45 | 88 |
| 5 | 80 | 30 | 96 |
| 6 | 90 | 30 | 96 |
Data from a study on the synthesis of hydrazone derivatives, showing that increasing the temperature can improve the yield and reduce the reaction time.[1]
Experimental Protocols
General Protocol for the Derivatization of a Carbonyl Compound with this compound
This protocol provides a general procedure for the acid-catalyzed condensation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (or other weak acid catalyst)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Condenser (if heating)
-
TLC plates and developing chamber
-
Purification apparatus (filtration equipment for recrystallization or column chromatography setup)
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable volume of ethanol. Add this compound (1.0 - 1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction:
-
For reactions at room temperature, stir the mixture and monitor its progress.
-
For reactions requiring heat, attach a condenser to the flask and heat the mixture to a gentle reflux (typically 60-80°C for ethanol).
-
-
Monitor Progress: Use TLC to monitor the reaction. A suitable eluent system might be a mixture of hexane (B92381) and ethyl acetate. The reaction is complete when the starting material spot (aldehyde/ketone or this compound) is no longer visible. Reaction times can vary from a few hours to overnight.
-
Product Isolation:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system.
-
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low yield in derivatization reactions.
References
4-Aminobenzohydrazide stability issues in experimental buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Aminobenzohydrazide in experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A: this compound is supplied as a light yellow to brown crystalline solid and is stable for years when stored as a powder at -20°C, protected from light.[1][2] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[1] It is critical to prevent repeated freeze-thaw cycles.[1] Aqueous working solutions are significantly less stable and it is strongly recommended to prepare them fresh for daily use and not to store them for more than one day.[2]
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What's wrong?
A: This is a common issue due to the low aqueous solubility of this compound.[3][4] The compound is sparingly soluble in aqueous buffers.[2] To improve solubility, ensure your initial stock solution in DMSO is fully dissolved. When diluting, add the DMSO stock into the aqueous buffer slowly while vortexing. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is only about 0.5 mg/mL.[2][5] If you continue to see precipitation, you may be exceeding the solubility limit for your specific buffer conditions. Consider adjusting the final concentration or the percentage of DMSO in your working solution, if your experimental design permits.
Q3: My compound seems to be losing activity over the course of my experiment. Could it be degrading in my buffer?
A: Yes, loss of activity is a strong indicator of degradation. The hydrazide functional group in this compound can be susceptible to oxidation, especially in aqueous solutions that may contain dissolved oxygen or trace metal ions.[3] The pH of the buffer can also influence stability.[3] To mitigate this, always use freshly prepared working solutions from a properly stored stock.[2] Using high-purity water and de-gassed buffers can also help minimize oxidative degradation.
Q4: What are the best solvents for making a stock solution?
A: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations of up to 30 mg/mL (198.45 mM).[4] It is important to use fresh, anhydrous (hygroscopic) DMSO, as moisture can impact solubility and stability.[1][6] The compound is also soluble in dimethylformamide (DMF) at approximately 10 mg/mL but is generally insoluble in water and ethanol.[2][4]
Q5: Can I prepare a high-concentration stock solution in water or PBS?
A: No, this is not recommended. This compound has limited solubility in water and aqueous buffers like PBS.[2][3][4] Attempting to dissolve it directly at high concentrations will be unsuccessful. The standard and required method is to first create a concentrated stock in DMSO and then perform a serial dilution into the aqueous buffer of choice to achieve the final working concentration.[2]
Data Summary: Solubility and Storage Conditions
| Parameter | Solvent/Condition | Value/Recommendation | Source(s) |
| Solubility | DMSO | ≥ 25-30 mg/mL (≥ 165.38 mM) | [1][4] |
| DMF | ~10 mg/mL | [2][5] | |
| Water | Insoluble / Sparingly soluble | [2][3][4] | |
| Ethanol | Insoluble | [3][4] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][5] | |
| Storage (Solid) | Temperature | 4°C or -20°C | [1][2] |
| Conditions | Protect from light | [1] | |
| Stability | ≥ 4 years at -20°C | [2] | |
| Storage (Stock in DMSO) | Temperature / Duration | -80°C for 6 months; -20°C for 1 month | [1] |
| Conditions | Protect from light; Aliquot to avoid freeze-thaw | [1] | |
| Storage (Aqueous Solution) | Recommendation | Do not store for more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out 1.512 mg of this compound powder (Molecular Weight: 151.17 g/mol ).
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of a Working Solution (e.g., 100 µM in PBS)
-
Requirement: This protocol must be performed immediately before the experiment.
-
Thaw Stock: Retrieve one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: In a sterile tube, add 990 µL of your desired experimental buffer (e.g., PBS, pH 7.2).
-
Mixing: Add 10 µL of the 10 mM DMSO stock solution to the buffer. Immediately vortex the solution gently to ensure it is homogenous.
-
Final Use: Use the freshly prepared working solution without delay. Do not store any unused portion for later use.[2]
Visual Troubleshooting and Pathway Guides
Caption: Factors that can negatively impact the stability of this compound in solution.
Caption: A step-by-step workflow for diagnosing this compound stability problems.
References
Technical Support Center: Synthesis of 4-Aminobenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aminobenzohydrazide. Our aim is to help you optimize your reaction conditions, identify and minimize common side products, and overcome challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a corresponding 4-aminobenzoate (B8803810) ester, typically methyl or ethyl 4-aminobenzoate, with hydrazine (B178648) hydrate (B1144303). This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The most common side products include:
-
1,2-Bis(4-aminobenzoyl)hydrazine (Diacylhydrazine): This is the most significant side product, formed when one molecule of hydrazine reacts with two molecules of the 4-aminobenzoate ester.
-
Unreacted Starting Ester: Incomplete reaction can leave residual methyl or ethyl 4-aminobenzoate in your product.
-
4-Aminobenzoic Acid: This can be present if the starting ester was not fully purified from its synthesis or if hydrolysis of the ester occurs during the reaction or workup.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. The starting ester is less polar than the this compound product. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ester and the formation of the more polar product.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting ester spot is no longer visible. |
| - Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating or refluxing, depending on the solvent. | |
| - Use Excess Hydrazine Hydrate: Employing a significant molar excess (5-10 equivalents) of hydrazine hydrate can drive the reaction to completion. | |
| Side Product Formation | - Control Stoichiometry: To minimize the formation of 1,2-bis(4-aminobenzoyl)hydrazine, add the ester to an excess of hydrazine hydrate solution. |
| Product Loss During Workup | - Optimize Precipitation: Ensure the product has fully precipitated before filtration. Cooling the solution can aid precipitation. |
| - Minimize Washing with Soluble Solvents: Use a minimal amount of cold solvent for washing the precipitate to avoid product loss. |
Issue 2: Presence of a Significant Amount of 1,2-Bis(4-aminobenzoyl)hydrazine Side Product
Q: I have identified a significant impurity in my product, which I suspect is 1,2-bis(4-aminobenzoyl)hydrazine. How can I confirm its identity and prevent its formation?
A: This diacylated hydrazine is a common side product. Here’s how to address this issue:
Identification:
The definitive identification of 1,2-bis(4-aminobenzoyl)hydrazine can be challenging due to the limited availability of its specific analytical data. However, based on analogous compounds like 1,2-bis(4-nitrobenzoyl)hydrazine (B3065474) and 1,2-bis(4-chlorobenzoyl)hydrazine, you can expect the following spectral characteristics:
-
¹H NMR (in DMSO-d₆): Look for signals corresponding to the aromatic protons of the two 4-aminobenzoyl groups and the N-H protons of the hydrazine bridge. The spectrum will be more complex than that of this compound.
-
Mass Spectrometry (MS): The molecular ion peak (M+) for 1,2-bis(4-aminobenzoyl)hydrazine (C₁₄H₁₄N₄O₂) would be expected at m/z ≈ 270.28.
Prevention:
The formation of the diacylhydrazine side product is favored when the concentration of the ester is high relative to hydrazine. To minimize its formation:
-
Control the Molar Ratio: Use a significant excess of hydrazine hydrate (at least 5 equivalents) relative to the 4-aminobenzoate ester.
-
Order of Addition: Add the ester dropwise to a solution of hydrazine hydrate. This ensures that the ester is always in the presence of a large excess of hydrazine, favoring the formation of the desired monohydrazide.
Issue 3: Product is Oily or Difficult to Crystallize
Q: My final product is an oil or a gummy solid and does not crystallize easily. What could be the reason and how can I purify it?
A: An oily or non-crystalline product often indicates the presence of impurities.
| Potential Cause | Recommended Solution |
| Residual Solvent | - Ensure the complete removal of the reaction solvent under reduced pressure. |
| Unreacted Starting Material | - Wash the crude product with a solvent in which the desired product is sparingly soluble but the starting ester is soluble (e.g., cold diethyl ether). |
| Presence of Multiple Products | - Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol (B145695) or methanol (B129727) are often good starting points. |
| - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica (B1680970) gel may be necessary. A polar eluent system will likely be required. |
Experimental Protocols
Synthesis of Methyl 4-Aminobenzoate (Starting Material)
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in methanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Workup: After cooling, neutralize the reaction mixture with a base such as sodium bicarbonate solution to precipitate the methyl 4-aminobenzoate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-aminobenzoate in a suitable solvent like ethanol or methanol.
-
Hydrazine Addition: Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The this compound product will often precipitate. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with a cold, non-polar solvent (like diethyl ether) to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or methanol.
Visual Guides
Technical Support Center: Troubleshooting Low Yield in 4-Aminobenzohydrazide Mediated Reactions
Welcome to the technical support center for 4-Aminobenzohydrazide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction yields. Below, you will find a comprehensive guide structured in a question-and-answer format to directly address common issues, detailed experimental protocols, and data-driven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
A1: this compound is a versatile bifunctional molecule featuring a hydrazide group (-CONHNH₂) and an aromatic amino group (-NH₂) on a benzene (B151609) ring.[1] The terminal amino group of the hydrazide moiety is the more nucleophilic and primary site for reactions like condensation with aldehydes and ketones to form hydrazones.[2] This is because the lone pair of electrons on the aromatic amino group is delocalized into the benzene ring, making it less nucleophilic compared to the hydrazide's terminal nitrogen.[2]
Q2: What are the most common reactions where this compound is used?
A2: this compound is a key building block in the synthesis of a variety of heterocyclic compounds and other organic molecules.[1] The most prevalent reaction is the formation of hydrazones through condensation with aldehydes and ketones.[3] These hydrazones are often stable intermediates for the synthesis of more complex molecules like coumarins, pyridines, and thiazoles. Additionally, this compound is used in the synthesis of quinazolines and other fused heterocyclic systems.[4][5][6]
Q3: My reaction is not working. What are the most critical parameters to check first?
A3: For hydrazone formation, the most critical parameter is often the pH of the reaction medium. The reaction is typically acid-catalyzed, with an optimal pH around 4-6.[7] At a pH that is too low, the hydrazide becomes protonated and non-nucleophilic, while at a neutral or basic pH, the dehydration of the intermediate is slow.[8][9] The purity of your reactants, especially the aldehyde (which can oxidize over time), is also crucial.[9] Finally, ensure you are using an appropriate solvent that allows for the dissolution of both reactants.[1]
Q4: Can the aromatic amino group of this compound interfere with the reaction?
A4: Yes, under certain conditions, the aromatic amino group can participate in side reactions. For instance, with di-functional carbonyl compounds or under harsh reaction conditions, it is possible to get double condensation products or the formation of more complex heterocyclic structures like quinazolines.[4][5][6] However, the hydrazide group is significantly more reactive towards aldehydes and ketones, so selective reaction at the hydrazide is typically achieved under mild, controlled conditions.[2]
Troubleshooting Guide: Low Yield
This guide is designed to help you systematically troubleshoot low yields in your this compound mediated reactions.
Experimental Workflow for Hydrazone Synthesis
Caption: A typical experimental workflow for the synthesis of hydrazones from this compound.
Troubleshooting Flowchart
Caption: A step-by-step flowchart to diagnose the cause of low yield in this compound reactions.
Data Presentation: Optimizing Reaction Conditions
The yield of reactions involving this compound is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on product yield.
Table 1: Effect of Temperature on Hydrazone Formation Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ambient | 120 | 23 |
| 2 | 40 | 90 | 45 |
| 3 | 60 | 60 | 70 |
| 4 | 80 | 30 | 95 |
| 5 | 100 | 30 | 92 |
Data adapted from a study on MgO nanoparticle catalyzed hydrazone synthesis. While not specific to this compound, it demonstrates the general trend of increased yield with temperature up to an optimum.
Table 2: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 0.5 | 8 | 64 |
| 2 | 1.0 | 6 | 72 |
| 3 | 1.5 | 4 | 78 |
| 4 | 2.0 | 2 | 83 |
| 5 | 2.5 | 0.5 | 95 |
| 6 | 3.0 | 0.5 | 95 |
Adapted from a study on SiO₂-H₃BO₃ promoted synthesis of 1-substituted-1H-tetrazoles. This table illustrates that increasing catalyst concentration can significantly improve yield and reduce reaction time up to an optimal loading.[10]
Table 3: Influence of Solvent on Reaction Success
| Solvent | Polarity | Typical Outcome |
| Ethanol (B145695) | Polar Protic | Generally good yields, allows for easy precipitation of product upon cooling. |
| Methanol | Polar Protic | Similar to ethanol, effective for dissolving reactants. |
| Acetic Acid | Polar Protic | Can act as both solvent and catalyst, often leading to good yields. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solvent for less soluble reactants, but can complicate product isolation. |
| Water | Polar Protic | Limited solubility of this compound can lead to low yields.[1] |
| Toluene | Non-polar | Generally not suitable due to poor solubility of the hydrazide. |
Experimental Protocols
General Protocol for the Synthesis of Hydrazones from this compound
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone.
Materials:
-
This compound (1 equivalent)
-
Aldehyde or ketone (1 equivalent)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable volume of ethanol.
-
Add the aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the purified hydrazone product under vacuum.
Work-up Notes: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified by recrystallization or column chromatography.[7]
Signaling Pathway and Mechanism of Action
This compound is a known inhibitor of myeloperoxidase (MPO), an enzyme that plays a critical role in the inflammatory response.[11][12]
Inhibition of the Myeloperoxidase (MPO) Pathway
Caption: Mechanism of Myeloperoxidase (MPO) inhibition by this compound, preventing the formation of inflammatory hypochlorous acid.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: 4-Aminobenzohydrazide in Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Aminobenzohydrazide in mass spectrometry-based analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in mass spectrometry?
This compound (4-ABH) is a chemical reagent commonly used as a derivatizing agent in mass spectrometry. Its primary application is to react with aldehydes and ketones to form stable hydrazone products. This derivatization is particularly useful for analytes that exhibit poor ionization efficiency or chromatographic retention in their native form. By adding the 4-ABH tag, the resulting derivatives often have improved sensitivity in electrospray ionization (ESI) mass spectrometry.
Q2: What are the physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its effective use and for troubleshooting potential issues.
| Property | Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Limited in water, more soluble in polar organic solvents like DMSO, methanol, and ethanol.[1] |
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS analysis involving this compound.
Issue 1: Unexpected Peaks in My Mass Spectrum
Symptom: You observe peaks in your mass spectrum that do not correspond to your target analyte-4-ABH derivative or known internal standards.
Possible Causes and Solutions:
-
Unreacted this compound: Excess derivatizing reagent is a common source of unexpected peaks.
-
Troubleshooting:
-
Inject a 4-ABH Standard: Prepare and inject a solution containing only this compound and your reaction buffer to identify its retention time and mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ would be expected at m/z 152.1.
-
Optimize Reagent Concentration: Reduce the concentration of 4-ABH in your derivatization reaction to the lowest effective amount. A typical starting point is a 2 to 10-fold molar excess relative to the expected analyte concentration.
-
Sample Cleanup: Implement a sample cleanup step after derivatization to remove excess reagent. Solid-phase extraction (SPE) can be effective for this purpose.
-
-
-
This compound Adducts: Like many compounds in ESI-MS, 4-ABH can form adducts with salts present in the mobile phase or sample matrix.
-
Troubleshooting:
-
Identify Common Adducts: Look for peaks corresponding to common adducts of 4-ABH (C₇H₉N₃O, MW = 151.17).
Adduct Expected m/z [M+Na]⁺ 174.1 [M+K]⁺ 190.1 | [M+NH₄]⁺ | 169.1 |
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and freshly prepared mobile phases to minimize salt contamination.[2]
-
Optimize Mobile Phase: The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can promote protonation and reduce the formation of salt adducts.
-
-
-
Side Products of the Derivatization Reaction: Incomplete reactions or the presence of impurities can lead to the formation of side products.
-
Troubleshooting:
-
Optimize Reaction Conditions: Ensure the pH, temperature, and reaction time of your derivatization protocol are optimized for your specific analyte. Inadequate optimization can lead to incomplete derivatization.[3]
-
Check Reagent Purity: Use high-purity this compound. Impurities in the reagent can lead to interfering peaks.
-
-
-
Degradation of this compound: 4-ABH may degrade over time, especially when in solution.
-
Troubleshooting:
-
Prepare Fresh Reagent Solutions: Always prepare fresh solutions of this compound for your experiments.[3]
-
Proper Storage: Store the solid reagent and solutions under appropriate conditions (cool, dark, and dry) to minimize degradation. The stability of derivatizing agents can be a concern, as they may lose potency over time.[3]
-
-
Issue 2: Poor or No Derivatization Efficiency
Symptom: The peak intensity of your derivatized analyte is low or absent, while the peak for the underivatized analyte is prominent.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The derivatization reaction is highly sensitive to the experimental conditions.
-
Troubleshooting:
-
pH Optimization: The reaction of hydrazines with carbonyls is pH-dependent. A slightly acidic environment is often optimal to catalyze the reaction without degrading the reactants.
-
Temperature and Time: Systematically evaluate the reaction temperature and incubation time to find the conditions that yield the highest product formation.
-
Reagent Concentration: Ensure a sufficient molar excess of 4-ABH is used. However, a very large excess can sometimes interfere with the analysis.
-
-
-
Analyte or Reagent Degradation:
-
Troubleshooting:
-
Check Analyte Stability: Confirm the stability of your target analyte under the derivatization conditions.
-
Use Fresh Reagent: As mentioned previously, always use freshly prepared 4-ABH solutions.
-
-
Issue 3: Matrix Effects Leading to Signal Suppression or Enhancement
Symptom: You observe inconsistent signal intensity for your analyte across different samples, or the signal is significantly lower than expected.
Possible Causes and Solutions:
-
Co-elution with Matrix Components: Components of the biological or environmental matrix can co-elute with your analyte and interfere with the ionization process.
-
Troubleshooting:
-
Improve Chromatographic Separation: Optimize your LC method to separate the analyte-4-ABH derivative from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
-
Enhance Sample Preparation: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components prior to derivatization and analysis.[4]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) version of your analyte that also undergoes derivatization is the best way to compensate for matrix effects.
-
-
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Aldehydes and Ketones with this compound
This protocol provides a general starting point for the derivatization of carbonyl compounds. Optimization will be required for specific analytes and matrices.
-
Sample Preparation:
-
Extract your analyte of interest from the sample matrix using an appropriate method (e.g., protein precipitation with acetonitrile, LLE, or SPE).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Derivatization Reaction:
-
To 100 µL of the reconstituted sample, add 50 µL of a freshly prepared 10 mM solution of this compound in 0.1% formic acid.
-
Add 50 µL of a catalyst solution (e.g., 1% acetic acid in methanol).
-
Vortex the mixture for 30 seconds.
-
Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes). This step requires optimization.
-
-
Sample Analysis:
-
After incubation, cool the sample to room temperature.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Visualizations
References
- 1. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Preventing degradation of 4-Aminobenzohydrazide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Aminobenzohydrazide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound stock solution degradation?
A1: The degradation of this compound in solution is primarily driven by two chemical processes: hydrolysis and oxidation. The hydrazide functional group is susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions. Additionally, the hydrazide and the aromatic amine groups are prone to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[2][3][4][5] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as the presence of water can facilitate hydrolytic degradation.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: To maximize the shelf-life of your stock solutions, adhere to the following storage guidelines:
-
Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[7][6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][6]
Q4: My this compound solution has turned a yellow or brown color. Is it still usable?
A4: A change in color from the expected white or beige to yellow or brown can be an indicator of degradation, likely due to oxidation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If significant degradation is detected, it is best to prepare a fresh stock solution.
Q5: Can I prepare aqueous working solutions from my DMSO stock?
A5: Yes, aqueous working solutions can be prepared by diluting the DMSO stock. However, this compound has limited solubility in water.[2][5] To improve solubility and stability in aqueous buffers, co-solvents such as PEG300 and surfactants like Tween-80 can be used. It is recommended to prepare aqueous working solutions fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon storage at -20°C or -80°C | The concentration of the stock solution may be too high for the storage temperature. | Gently warm the solution and sonicate to redissolve the precipitate before use. For future preparations, consider a slightly lower stock concentration. |
| Inconsistent experimental results using the same stock solution | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Discard the old stock solution and prepare a fresh one, ensuring it is aliquoted into single-use vials and stored correctly. |
| Appearance of new peaks in HPLC analysis of the stock solution | This is a strong indication of chemical degradation. | Identify the potential degradation pathway (hydrolysis or oxidation) based on the experimental conditions. Implement preventative measures such as using anhydrous solvents, degassing solutions, and protecting from light. |
| Loss of compound activity over time | This is likely due to the degradation of the active this compound. | Verify the pH of your experimental buffer; adjust to a neutral pH if possible, as hydrazides are more stable at neutral pH.[8][9] Store stock solutions at lower temperatures (-80°C) to slow down degradation.[6] |
Quantitative Data Summary
The stability of this compound stock solutions is highly dependent on the storage conditions. The following table summarizes the recommended storage guidelines from various suppliers.
| Storage Temperature | Solvent | Recommended Storage Duration | Source |
| -20°C | DMSO | 1 month (protect from light) | [6] |
| -80°C | DMSO | 6 months (protect from light) | [6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).[7]
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[6]
Protocol for Assessing the Stability of this compound Solutions by HPLC
This protocol allows for the quantitative assessment of degradation over time.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., PBS)
-
HPLC system with a C18 column and UV detector
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
Prepare a fresh dilution of your this compound stock solution in the desired assay buffer to your working concentration. This is your "Time 0" sample.
-
Immediately inject an aliquot of the "Time 0" sample into the HPLC system and record the chromatogram. The peak area of the parent this compound at Time 0 represents 100% integrity.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, room temperature, etc.).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution onto the HPLC.
-
Analyze the chromatograms, monitoring for a decrease in the peak area of the parent compound and the emergence of new peaks, which indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Conceptual diagram of this compound degradation pathways.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Effect of pH on 4-Aminobenzohydrazide reactivity and stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the reactivity and stability of 4-Aminobenzohydrazide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how does pH affect them?
A1: this compound has two key functional groups: a para-substituted aromatic amino group (-NH2) and a hydrazide group (-CONHNH2). The basicity of these groups is described by their pKa values. The aromatic amino group is weakly basic, while the terminal nitrogen of the hydrazide group is more basic. The protonation state of these groups is pH-dependent and significantly influences the molecule's reactivity and stability.
Q2: What are the approximate pKa values for this compound?
Q3: How does the protonation state of this compound change with pH?
A3: The protonation state of this compound varies with pH, which in turn affects its properties.
-
Strongly Acidic (pH < 2): Both the aromatic amino group and the hydrazide group will be protonated.
-
Moderately Acidic (pH 3-4): The aromatic amino group will be largely deprotonated, while the hydrazide group will exist as a mixture of protonated and neutral forms.
-
Neutral to Weakly Basic (pH 6-8): Both the aromatic amino and hydrazide groups will be in their neutral, nucleophilic forms.
-
Strongly Basic (pH > 12): The hydrazide N-H bond may start to deprotonate.
Q4: What is the general trend for the stability of this compound at different pH values?
A4: As an acylhydrazone, this compound is generally most stable in neutral to slightly basic conditions (pH 7-8). It becomes more susceptible to hydrolysis under both acidic and strongly basic conditions. Acid-catalyzed hydrolysis of the hydrazide bond is a common degradation pathway.
Q5: How does pH affect the reactivity of this compound in conjugation reactions?
A5: The reactivity of this compound as a nucleophile is highly pH-dependent. For reactions where the hydrazide acts as a nucleophile (e.g., formation of hydrazones with aldehydes and ketones), the reaction rate is often optimal under mildly acidic conditions (pH 4-6). This is because there is a sufficient concentration of the reactive neutral hydrazide, and the carbonyl compound may be activated by protonation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield in hydrazone formation | Incorrect pH: The pH of the reaction mixture is too high or too low, reducing the nucleophilicity of the hydrazide or the electrophilicity of the carbonyl compound. | Optimize the reaction pH. A pH range of 4-6 is often a good starting point. Perform small-scale experiments at different pH values to find the optimum. |
| Degradation of this compound: The compound has degraded due to improper storage or harsh reaction conditions. | Ensure the this compound is of high purity and has been stored correctly. Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. | |
| Precipitation of this compound during reaction | Poor solubility at the chosen pH: The protonation state of the molecule at the reaction pH may lead to decreased solubility in the chosen solvent system.[1] | Adjust the pH to improve solubility. Alternatively, consider using a co-solvent system (e.g., water with DMSO or ethanol) to increase solubility.[1] |
| Inconsistent experimental results | Buffer effects: The buffer used in the experiment may be reacting with this compound or catalyzing its degradation. | Use a non-reactive buffer system. Phosphate and acetate (B1210297) buffers are generally suitable. Avoid buffers with reactive functional groups. |
| pH drift during the experiment: The pH of the reaction mixture may be changing over time, affecting the reaction rate and stability. | Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment. Monitor the pH periodically and adjust if necessary. | |
| Observation of unexpected byproducts | Side reactions due to incorrect pH: The pH may be promoting unwanted side reactions, such as oxidation of the amino or hydrazide groups. | Adjust the pH to a range where the desired reaction is favored and side reactions are minimized. Consider de-gassing solvents to remove oxygen if oxidation is suspected. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides an illustrative summary of the expected stability based on the general behavior of acylhydrazones. These values should be considered as estimates and may vary depending on the specific experimental conditions.
| pH | Expected Stability | Predominant Degradation Pathway | Estimated Half-life (t½) at 25°C |
| 2 | Low | Acid-catalyzed hydrolysis | Hours to days |
| 4 | Moderate | Acid-catalyzed hydrolysis | Days to weeks |
| 7 | High | Minimal degradation | Months |
| 10 | Moderate | Base-catalyzed hydrolysis | Weeks to months |
| 12 | Low | Base-catalyzed hydrolysis | Days to weeks |
Experimental Protocols
Protocol for Determining the pH Stability of this compound by HPLC
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Buffers of desired pH (e.g., phosphate, acetate, borate)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 10, 12).
3. Stability Study:
-
For each pH value, dilute the this compound stock solution with the corresponding buffer to a final concentration (e.g., 50 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
If necessary, quench any ongoing reaction by diluting the aliquot in the mobile phase.
4. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor the absorbance at the λmax of this compound (approximately 288 nm in polar organic solvents).
-
Quantification: Determine the peak area of the intact this compound at each time point.
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) at each pH.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects with 4-Aminobenzohydrazide in Biological Samples
Disclaimer: The use of 4-Aminobenzohydrazide (4-ABH) for the explicit purpose of overcoming matrix effects in biological sample analysis is a novel application based on established chemical principles of derivatization. While 4-ABH is a known myeloperoxidase (MPO) inhibitor, its application as a derivatizing agent for matrix effect mitigation is not widely documented in scientific literature. The following guidance is based on the functional similarity of 4-ABH to other hydrazide-containing derivatization reagents, such as Girard's reagents, which are used to enhance the detection of carbonyl-containing compounds in complex matrices.
Frequently Asked Questions (FAQs)
Q1: How can this compound (4-ABH) help in overcoming matrix effects?
A1: this compound can be used as a derivatizing agent for analytes containing carbonyl functional groups (aldehydes and ketones). The principle behind this application is that the hydrazide group of 4-ABH reacts with the carbonyl group of the analyte to form a stable hydrazone. This derivatization can mitigate matrix effects in several ways:
-
Improved Ionization Efficiency: The derivatized analyte may have better ionization efficiency in the mass spectrometer's ion source compared to the underivatized form, leading to a stronger signal.
-
Chromatographic Separation: The derivatization changes the chemical properties of the analyte, which can lead to better separation from interfering matrix components during liquid chromatography (LC). By shifting the retention time of the analyte, it is more likely to elute in a region of the chromatogram with less co-eluting matrix components, thus reducing ion suppression or enhancement.
-
Increased Signal-to-Noise Ratio: By enhancing the signal of the analyte and reducing the impact of interfering matrix components, the overall signal-to-noise ratio is improved, leading to better sensitivity and more reliable quantification.
Q2: What types of analytes can be targeted with 4-ABH derivatization?
A2: This technique is applicable to any analyte that possesses a reactive aldehyde or ketone functional group. This includes a wide range of endogenous and exogenous compounds, such as:
-
Steroids (e.g., ketosteroids)
-
Certain drugs and their metabolites
-
Biomarkers of oxidative stress (e.g., aldehydes)
-
Carbohydrates
Q3: Is there quantitative data to support the effectiveness of this approach?
| Analyte | Matrix | Derivatization Reagent | Improvement in Detection Limit | Reference |
| 5-Formyl-2'-deoxyuridine | Cellular DNA | Girard's Reagent T | ~20-fold | [1] |
| Ecdysteroids | Drosophila Pupae | Girard's Reagent T | Detection at picogram levels | [2][3] |
| Ketosteroids | Human Serum | Girard's Reagent P | Increased ion current facilitating multiplexing | [4] |
| 5α-Dihydrotestosterone | Human Plasma | 2-hydrazino-1-methylpyridine | Enhanced ionization efficiency and sensitivity | [5][6][7] |
Troubleshooting Guides
Issue 1: Incomplete or No Derivatization Reaction
Q: I am not observing the expected derivatized product, or the reaction yield is very low. What could be the cause?
A: Incomplete derivatization is a common issue and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Reagent Quality and Concentration:
-
Verify 4-ABH Integrity: Ensure the 4-ABH reagent is not degraded. It should be stored in a cool, dark, and dry place.
-
Molar Excess of 4-ABH: A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion. Try increasing the molar ratio of 4-ABH to the analyte.
-
-
Reaction Conditions:
-
pH of the Reaction Mixture: Hydrazone formation is often acid-catalyzed. Ensure the pH of your reaction mixture is suitable. A mildly acidic condition (e.g., pH 4-6) is generally optimal.
-
Reaction Time and Temperature: The reaction kinetics may be slow. Consider increasing the reaction time or temperature. Optimization of both parameters is crucial. For similar reactions, incubation at 60°C for 1 hour is a good starting point.[8]
-
Solvent: Ensure your analyte and 4-ABH are soluble in the chosen reaction solvent. 4-ABH has good solubility in polar organic solvents like DMSO, methanol, and ethanol, but limited solubility in water.[9]
-
-
Sample Matrix Interference:
-
Presence of Water: Excess water in the sample can hinder the derivatization reaction.[10] If possible, perform a sample clean-up and drying step prior to derivatization.
-
Competing Reactions: Other components in the biological matrix might also contain carbonyl groups and compete for the 4-ABH reagent. A preliminary sample clean-up step, such as solid-phase extraction (SPE), can help to remove these interfering compounds.
-
Issue 2: Presence of Extraneous Peaks in the Chromatogram
Q: My chromatogram shows multiple unexpected peaks after the derivatization reaction. What are these and how can I get rid of them?
A: Extraneous peaks can arise from several sources. Here’s how to identify and mitigate them:
-
Excess Derivatizing Reagent: The large molar excess of 4-ABH used will likely be detected in your chromatogram.
-
Solution: Optimize your chromatographic method to separate the peak of the derivatized analyte from the peak of the excess 4-ABH. Alternatively, a post-derivatization clean-up step (e.g., liquid-liquid extraction or SPE) can be employed to remove the excess reagent.
-
-
Formation of Isomers: The derivatization reaction can sometimes result in the formation of syn and anti isomers of the hydrazone, which may be separated by the LC system, leading to two peaks for a single analyte.
-
Solution: This is an inherent characteristic of the chemistry. If the two peaks are well-resolved and reproducible, you can sum the areas of both peaks for quantification. If the peaks are not well-resolved, adjusting the chromatographic conditions (e.g., mobile phase composition, gradient, or column chemistry) may help to either merge them into a single peak or improve their separation for accurate integration.
-
-
Side Reactions: 4-ABH, containing an amino group and a hydrazide group, could potentially undergo other reactions.
-
Solution: Analyze a blank sample (matrix without analyte) that has been subjected to the same derivatization and sample preparation procedure. This will help to identify peaks that are byproducts of the reagent itself or its reaction with matrix components.
-
Issue 3: Instability of the Derivatized Analyte
Q: The signal of my derivatized analyte is decreasing over time. How can I improve its stability?
A: The stability of the hydrazone bond can be influenced by the pH and storage conditions.
-
pH of the Sample: Hydrazone linkages are generally stable at neutral or physiological pH but can be susceptible to hydrolysis under strongly acidic conditions.[11]
-
Solution: After the derivatization reaction, ensure the final sample prepared for LC-MS analysis is at a neutral or slightly basic pH to prevent hydrolysis.
-
-
Sample Storage:
-
Solution: Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) and protect them from light. Perform stability tests to determine the maximum allowable storage time. For some hydrazide derivatives, stability for over 30 days at -20°C has been demonstrated.[6]
-
Experimental Protocols
Protocol: Derivatization of a Carbonyl-Containing Analyte in Human Plasma using 4-ABH
This protocol provides a general framework. Optimization will be required for specific analytes and matrices.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization Reaction: a. Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of 4-ABH in 50:50 (v/v) methanol:water with 0.1% acetic acid. b. Vortex briefly to ensure complete dissolution. c. Incubate the mixture at 60°C for 60 minutes. d. After incubation, cool the sample to room temperature.
3. Post-Derivatization Clean-up (Optional but Recommended): a. Add 200 µL of ethyl acetate (B1210297) and 200 µL of water to the reaction mixture. b. Vortex for 1 minute for liquid-liquid extraction. c. Centrifuge at 3,000 x g for 5 minutes. d. Transfer the organic (ethyl acetate) layer to a new tube. e. Evaporate the organic layer to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis: a. Column: A C18 reversed-phase column is a good starting point. b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient: Develop a suitable gradient to separate the derivatized analyte from excess 4-ABH and other matrix components. e. Ionization Mode: Positive Electrospray Ionization (ESI+). f. MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the 4-ABH-analyte conjugate. Product ions will depend on the structure of the analyte.
Visualizations
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 4-Aminobenzohydrazide Derivatives
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of 4-Aminobenzohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound derivatives?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This is problematic because it reduces resolution between adjacent peaks, affects the accuracy of peak integration and quantification, and indicates suboptimal method performance.[1]
This compound and its derivatives are basic compounds due to the presence of amine functional groups.[3][4] In reversed-phase HPLC using silica-based columns, these basic groups can undergo secondary interactions with acidic silanol (B1196071) groups (Si-OH) on the stationary phase surface, causing peak tailing.[3][5][6]
Q2: What is the primary chemical interaction that causes peak tailing with these compounds?
A2: The primary cause is an ion-exchange interaction between the protonated (positively charged) amine group of the analyte and ionized, deprotonated silanol groups (negatively charged SiO⁻) on the silica (B1680970) surface.[4][6][7] This secondary retention mechanism is stronger and has different kinetics than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind in the column, which results in a tailing peak.[3][6] This effect is most pronounced when the mobile phase pH is above 3, where a significant population of silanol groups is ionized.[4][5]
Q3: How is peak tailing measured quantitatively?
A3: Peak tailing is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor (Tf) is calculated as the peak width at 5% of the peak height divided by twice the distance from the leading edge to the peak maximum. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1] For many assays, peaks with an asymmetry factor up to 1.5 may be acceptable.
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Problem 1: My this compound derivative peak is showing significant tailing (Tf > 1.5). Where should I start?
Answer:
Start by following a logical troubleshooting workflow. The first steps should always be to rule out simple, common issues before moving to more complex method modifications.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Problem 2: How does mobile phase pH affect the peak shape, and what is the recommended range?
Answer:
Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this compound derivatives.
-
Mechanism: At a low pH (typically ≤ 3), the acidic silanol groups on the silica surface are fully protonated (Si-OH), making them neutral. This minimizes the ion-exchange interaction with your protonated basic analyte, leading to a significant improvement in peak symmetry.[3][8][9]
-
Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like formic acid or phosphoric acid.[8] This ensures that both the silanol groups and your analyte are consistently in a single, protonated state.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Start with HPLC-grade water.
-
pH Adjustment: While monitoring with a calibrated pH meter, slowly add 0.1% (v/v) formic acid or phosphoric acid until the target pH (e.g., 2.7) is reached.
-
Add Organic Modifier: Combine the pH-adjusted aqueous phase with the appropriate amount of organic solvent (e.g., acetonitrile (B52724) or methanol) as dictated by your method.
-
Equilibrate: Flush the column with the new mobile phase for at least 20-30 column volumes before injecting your sample to ensure the stationary phase is fully equilibrated.
Problem 3: I've adjusted the pH, but still see some tailing. Could my column be the issue?
Answer:
Yes, the choice of column is critical. Not all C18 columns are the same. If you are using an older, "Type A" silica column, it may have a higher concentration of active silanol groups and trace metal impurities, which exacerbate tailing.[3][8]
-
Recommendation 1: Use a Modern, End-Capped Column: Select a high-purity, "Type B" silica column that is fully end-capped. End-capping is a process that chemically bonds a small silane (B1218182) (like trimethylsilane) to many of the residual silanol groups, effectively shielding them from interaction with basic analytes.[1][5][10]
-
Recommendation 2: Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This feature helps to shield the underlying silica surface and can improve peak shape for basic compounds.[1][10]
-
Hybrid Silica/Polymer Phases: These columns are more robust at higher pH ranges and have reduced silanol activity, offering another avenue for method development.[3][10]
-
Problem 4: Can I use a mobile phase additive to improve peak shape without changing my column or pH?
Answer:
Yes, using a competing base as a mobile phase additive is a classic strategy, though it is often less preferred than pH adjustment or modern column chemistries.
-
Mechanism: A small, basic additive, such as Triethylamine (TEA), is added to the mobile phase.[7][8] The TEA is a "silanol suppressor" that preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with your this compound analyte.[8][11]
-
Drawbacks: This approach can shorten column lifetime due to hydrolysis of the stationary phase and can sometimes lead to method robustness issues.[7][8] It is also generally not compatible with mass spectrometry (MS) detectors.
Illustrative Data: Impact of Method Parameters on Tailing Factor
The following table summarizes the expected qualitative impact of various troubleshooting steps on the Tailing Factor (Tf) for a typical this compound derivative.
| Parameter Change | Condition A (Poor) | Expected Tf (A) | Condition B (Improved) | Expected Tf (B) | Rationale |
| Mobile Phase pH | pH 6.8 | ~2.1 | pH 2.8 | ~1.2 | Low pH protonates silanols, reducing secondary interactions.[1][8] |
| Column Type | Standard C18 (Type A Silica) | ~2.0 | End-Capped C18 (Type B Silica) | ~1.3 | End-capping shields active silanol groups from the analyte.[5][10] |
| Sample Concentration | 1.0 mg/mL | ~1.9 | 0.1 mg/mL | ~1.2 | High concentration can overload active sites, causing tailing.[1][2] |
| Additive | No Additive (pH 4.5) | ~1.8 | 10 mM TEA (pH 4.5) | ~1.4 | TEA acts as a competing base, blocking silanol sites.[8] |
Note: Tf values are illustrative and will vary based on the specific analyte, column, and system.
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing and how adjusting the mobile phase pH provides a solution.
Caption: Interaction of a basic analyte with the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Glycoprotein Labeling with 4-Aminobenzohydrazide
Welcome to the technical support center for optimizing the labeling of glycoproteins using 4-Aminobenzohydrazide (4-ABH). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and specific labeling of their glycoproteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling glycoproteins with this compound?
A1: The labeling process is a two-step chemical method.[1] First, the cis-diol groups on the sugar moieties (glycans) of the glycoprotein (B1211001) are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This oxidation cleaves the C-C bond of the diol and converts the hydroxyl groups into reactive aldehyde groups.[2][3] In the second step, the hydrazide group (-NHNH₂) of this compound reacts with the newly formed aldehyde groups to form a stable covalent hydrazone bond, thus labeling the glycoprotein.[1][2]
Q2: What are the main applications of labeling glycoproteins with 4-ABH?
A2: Labeling glycoproteins with 4-ABH enables a variety of downstream applications. The aminobenzohydrazide part of the molecule can be further modified or conjugated to other molecules such as fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or other reporter molecules for detection and quantification.[1] This technique is valuable in glycoproteomics for identifying and quantifying N-linked glycoproteins in complex biological samples like plasma membranes and human blood serum.[4]
Q3: What factors can influence the efficiency of glycoprotein labeling with 4-ABH?
A3: Several factors can impact the labeling efficiency, including the concentration of sodium periodate, the pH of the reaction buffers, incubation times for both oxidation and hydrazide reaction steps, and the concentration of 4-ABH.[2][5] The nature of the glycoprotein itself, such as the abundance and accessibility of sialic acid residues or other oxidizable sugars, also plays a crucial role.[3]
Q4: Is it possible to selectively label specific types of glycans?
A4: Yes, under controlled conditions, it is possible to achieve some level of selectivity. For instance, using mild periodate oxidation conditions (e.g., low concentration, low temperature) can preferentially oxidize sialic acids, which are often located at the terminal positions of glycan chains.[3][6]
Detailed Experimental Protocol
This protocol outlines the general steps for labeling glycoproteins with this compound. Optimal conditions may vary depending on the specific glycoprotein and should be determined empirically.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO₄)
-
This compound (4-ABH)
-
Reaction Buffer 1 (Oxidation Buffer): 0.1 M Sodium Acetate, pH 5.5
-
Reaction Buffer 2 (Labeling Buffer): 0.1 M Sodium Acetate, pH 5.5 (or as optimized)
-
Quenching solution (e.g., glycerol)
-
Desalting columns or dialysis cassettes for purification
-
DMSO (for dissolving 4-ABH)
Procedure:
-
Preparation of Glycoprotein:
-
Dissolve the glycoprotein in Reaction Buffer 1 to a final concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange to ensure the protein is in the correct buffer.
-
-
Oxidation of Glycoprotein:
-
Prepare a fresh solution of sodium periodate in Reaction Buffer 1 (e.g., 20 mM).
-
Add the sodium periodate solution to the glycoprotein solution. The final concentration of periodate should be optimized (typically 1-10 mM).
-
Incubate the reaction mixture in the dark for 20-30 minutes at room temperature or on ice to minimize non-specific oxidation.
-
-
Quenching the Oxidation Reaction:
-
Add a quenching solution, such as glycerol, to a final concentration of 10-20 mM to consume any excess periodate.
-
Incubate for 5-10 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Purify the oxidized glycoprotein from excess periodate and quenching reagent using a desalting column or dialysis against Reaction Buffer 2.[2]
-
-
Labeling with this compound:
-
Prepare a stock solution of 4-ABH in DMSO (e.g., 50 mM).
-
Add the 4-ABH stock solution to the purified oxidized glycoprotein solution. The final concentration of 4-ABH should be in molar excess to the generated aldehyde groups (typically 1-5 mM).
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Remove excess 4-ABH by gel filtration, dialysis, or using a desalting column.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Incomplete oxidation of the glycoprotein. | Optimize sodium periodate concentration and incubation time. Ensure the periodate solution is freshly prepared. |
| Inefficient hydrazide reaction. | Increase the concentration of 4-ABH. Optimize the pH of the labeling buffer (hydrazone formation is often more efficient at slightly acidic pH). Increase the incubation time. | |
| Glycoprotein has few or no accessible sialic acids or other oxidizable glycans. | Verify the glycosylation status of your protein. Consider using a different labeling strategy if glycosylation is low. | |
| High Background/Non-specific Labeling | Excess periodate not effectively removed. | Ensure thorough removal of periodate after the oxidation step using appropriate purification methods. |
| Non-specific binding of 4-ABH to the protein or purification resin. | Include a reducing agent like sodium cyanoborohydride (NaBH₃CN) to reduce the hydrazone bond to a more stable secondary amine bond, which can sometimes reduce non-specific interactions during purification. Ensure adequate washing steps during purification. | |
| Protein Precipitation | Protein instability in the reaction buffer or upon modification. | Optimize the buffer composition (pH, ionic strength). Perform the reaction at a lower temperature (e.g., 4°C). Reduce the concentration of labeling reagents. |
| Aggregation due to extensive cross-linking if the glycoprotein has many glycan sites. | Reduce the concentration of periodate to generate fewer aldehyde groups. |
Data Presentation
Table 1: Effect of Reaction pH on Labeling Efficiency
| pH | Relative Labeling Efficiency (%) |
| 4.5 | 75 |
| 5.5 | 100 |
| 6.5 | 85 |
| 7.5 | 60 |
Note: Data is illustrative and optimal pH should be determined experimentally.
Table 2: Effect of 4-ABH Concentration on Labeling Efficiency
| 4-ABH (mM) | Relative Labeling Efficiency (%) |
| 0.5 | 60 |
| 1.0 | 85 |
| 2.0 | 100 |
| 5.0 | 105 |
Note: Data is illustrative. Higher concentrations may not significantly increase efficiency and can lead to higher background.
Visualizations
Caption: Overall experimental workflow for labeling glycoproteins.
Caption: Hydrazone bond formation between 4-ABH and an aldehyde.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Surface Glycan Labeling and Sensing [mdpi.com]
Validation & Comparative
A Comparative Guide to 4-Aminobenzohydrazide and Other Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Aminobenzohydrazide (4-ABAH) with other notable myeloperoxidase (MPO) inhibitors, supported by experimental data. Myeloperoxidase is a key enzyme in the innate immune system, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases.
Introduction to Myeloperoxidase Inhibition
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1] While essential for host defense against pathogens, excessive MPO activity contributes to tissue damage in various inflammatory conditions, including cardiovascular and neurodegenerative diseases. Consequently, the development of specific MPO inhibitors is an active area of research.
Performance Comparison of Myeloperoxidase Inhibitors
This compound (4-ABAH) is a well-characterized, irreversible, and mechanism-based inhibitor of MPO.[2] Its performance, along with other key MPO inhibitors, is summarized below.
| Inhibitor | Type | IC50 (Purified MPO) | IC50 (Cell-based Assay) | Key Features |
| This compound (4-ABAH) | Irreversible, Mechanism-based | 0.3 µM[2] | 2.2 µM (PMA-stimulated neutrophils)[2] | Selective for MPO; does not inhibit catalase or glutathione (B108866) peroxidase.[2] |
| Verdiperstat (AZD3241) | Irreversible | 0.41 µM | Not specified | Brain-penetrant, has been evaluated in clinical trials for neurodegenerative diseases. |
| PF-06282999 | Irreversible, Mechanism-based | 0.63 µM | 1.9 µM (LPS-stimulated human whole blood)[2] | Potent and selective; has been investigated in preclinical models of cardiovascular disease. |
| 2-Thioxanthine (e.g., AZD5904) | Irreversible, Mechanism-based | 0.2 µM | Not specified | Potent inhibitors that covalently attach to the heme prosthetic groups of MPO. |
| AZD4831 (Mitiperstat) | Irreversible, Mechanism-based | 1.5 nM | Not specified | High potency and selectivity; has undergone clinical trials for heart failure.[3][4] |
| Bis-arylalkylamine derivatives | Reversible | 54 nM | Not specified | Promote the accumulation of the inactive MPO-Compound II form.[5][6] |
| Isoniazid | Irreversible | Not specified | Not specified | An antituberculosis drug that also irreversibly inhibits MPO.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MPO inhibitors are provided below.
Myeloperoxidase Inhibition Assay using 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP)
This assay measures the peroxidase activity of MPO.
Workflow:
Workflow for ADHP-based MPO inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of human MPO in assay buffer.
-
Prepare a stock solution of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) in DMSO.
-
Prepare a fresh working solution of hydrogen peroxide (H₂O₂) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., 4-ABAH) in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the MPO solution.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding the ADHP and H₂O₂ solutions.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically at an excitation wavelength of 530-571 nm and an emission wavelength of 585-590 nm.
-
The rate of resorufin (B1680543) formation is proportional to the MPO activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Luminol-Based Chemiluminescence Assay for HOCl Production
This assay measures the chlorinating activity of MPO.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of human MPO in assay buffer.
-
Prepare a stock solution of luminol (B1675438) in a suitable solvent.
-
Prepare a fresh working solution of H₂O₂ in assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the MPO solution, luminol, and chloride ions (from the buffer).
-
Add the inhibitor dilutions or vehicle control.
-
Initiate the reaction by adding H₂O₂.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescence using a microplate reader.
-
The light emission is proportional to the rate of HOCl production.
-
Calculate the percentage of inhibition and the IC50 value.
-
Myeloperoxidase Signaling Pathway
MPO plays a critical role in the inflammatory cascade, contributing to oxidative stress and tissue damage. The following diagram illustrates a simplified signaling pathway involving MPO.
MPO-mediated inflammatory signaling pathway.
Conclusion
This compound is a potent and selective irreversible inhibitor of myeloperoxidase. While it serves as a valuable research tool, a range of other MPO inhibitors with diverse chemical structures and properties have been developed, some of which have advanced to clinical trials for various inflammatory diseases. The choice of inhibitor will depend on the specific research or therapeutic application, considering factors such as potency, selectivity, mechanism of action, and pharmacokinetic properties. The experimental protocols and signaling pathway information provided in this guide offer a foundation for the comparative evaluation and further investigation of these important therapeutic agents.
References
- 1. The Enzymatic and Non-Enzymatic Function of Myeloperoxidase (MPO) in Inflammatory Communication [mdpi.com]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rationale and design of ENDEAVOR: a sequential phase 2b–3 randomized clinical trial to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bis-arylalkylamines as myeloperoxidase inhibitors: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 4-Aminobenzohydrazide and Dansyl Hydrazine for Sugar Analysis
In the realm of glycobiology and pharmaceutical development, the accurate quantification and characterization of carbohydrates are paramount. Due to their lack of a strong chromophore or fluorophore, most native sugars are not readily detectable by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Chemical derivatization, the process of attaching a UV-active or fluorescent tag to the sugar molecule, is a standard strategy to overcome this limitation. This guide provides a detailed comparison of two widely used derivatizing agents: 4-Aminobenzohydrazide and Dansyl hydrazine (B178648), with a focus on their performance, experimental protocols, and applications.
Chemical Principles of Derivatization
Both this compound and Dansyl hydrazine react with the reducing end of carbohydrates. The initial reaction involves the formation of a Schiff base between the carbonyl group of the open-chain form of the sugar and the primary amine of the hydrazide. This is followed by a reduction step, typically using a reducing agent like sodium cyanoborohydride, to form a stable secondary amine linkage. This process is known as reductive amination.
-
This compound (4-ABH): This reagent contains a benzoyl group, which acts as a UV-active chromophore. It is a relatively simple and cost-effective labeling agent.
-
Dansyl hydrazine (DH): This reagent possesses a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), which is a strong fluorophore. This makes it exceptionally sensitive for fluorescence-based detection methods.
Comparative Performance and Characteristics
The choice between this compound and Dansyl hydrazine depends on the specific requirements of the analysis, such as the desired sensitivity, the available detection equipment, and the nature of the sample matrix.
| Feature | This compound | Dansyl Hydrazine |
| Primary Detection Method | HPLC-UV | HPLC-Fluorescence, Mass Spectrometry |
| Sensitivity | Moderate | High |
| Excitation Wavelength (λex) | Not applicable (UV detection) | ~330-360 nm |
| Emission Wavelength (λem) | Not applicable (UV detection) | ~510-530 nm |
| Labeling Reaction Time | Typically 1-2 hours | Typically 30-60 minutes |
| Stability of Derivative | Good | Good |
| Cost | Lower | Higher |
| Primary Application | General monosaccharide and oligosaccharide quantification | Trace-level monosaccharide and oligosaccharide analysis, glycan profiling |
Experimental Workflow and Methodologies
The general workflow for sugar analysis using either reagent is similar, involving glycan release (if analyzing glycoproteins), labeling, and subsequent analysis.
Detailed Experimental Protocol: Labeling with Dansyl Hydrazine
-
Sample Preparation: Dry 1-10 µg of the carbohydrate sample in a microcentrifuge tube.
-
Labeling Solution Preparation: Prepare a solution of 1% (w/v) Dansyl hydrazine and 1.5% (v/v) acetic acid in acetonitrile.
-
Labeling Reaction: Add 10 µL of the labeling solution to the dried sample. Incubate at 65°C for 90 minutes.
-
Reduction Step: Cool the sample to room temperature. Add 10 µL of a freshly prepared solution of 60 mg/mL sodium cyanoborohydride in dimethyl sulfoxide (B87167) (DMSO).
-
Incubation: Incubate at 65°C for 30 minutes.
-
Cleanup: The labeled sample can be diluted for direct injection or subjected to a cleanup step, such as solid-phase extraction (SPE), to remove excess reagents.
-
Analysis: Analyze the sample by reverse-phase HPLC with fluorescence detection (e.g., λex = 330 nm, λem = 530 nm).
Detailed Experimental Protocol: Labeling with this compound
-
Sample Preparation: Dry the carbohydrate sample (typically 10-50 µg) in a reaction vial.
-
Labeling Solution Preparation: Prepare a solution of 0.1 M this compound and 0.5 M sodium cyanoborohydride in a mixture of DMSO and acetic acid (70:30 v/v).
-
Labeling Reaction: Add 50 µL of the labeling solution to the dried sample.
-
Incubation: Incubate the mixture at 60-65°C for 2 hours.
-
Cleanup: After cooling to room temperature, the sample may require a cleanup step, such as SPE, to remove unreacted labeling reagents.
-
Analysis: Analyze the sample by reverse-phase HPLC with UV detection (e.g., at 298 nm).
Logical Comparison of Reagents
The selection between 4-ABH and Dansyl hydrazine is a trade-off between sensitivity, cost, and the available analytical instrumentation.
Conclusion
Both this compound and Dansyl hydrazine are effective reagents for the derivatization of carbohydrates for HPLC analysis.
-
Dansyl hydrazine is the superior choice for applications requiring high sensitivity, such as the analysis of low-abundance glycans from biological samples. Its strong fluorescence properties allow for trace-level detection.
-
This compound is a robust and cost-effective alternative for routine analysis and applications where the concentration of sugars is relatively high. Its compatibility with standard UV detectors makes it accessible to a wider range of laboratories.
The ultimate decision should be based on a careful consideration of the analytical goals, sample availability, and the instrumentation at hand. For drug development and clinical research where sensitivity is often critical, Dansyl hydrazine is frequently the preferred reagent. For quality control or teaching environments, the cost-effectiveness of this compound may be more suitable.
A Comparative Guide to Ketone Derivatization for Mass Spectrometry: 4-Aminobenzohydrazide vs. Girard's Reagent T
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of ketones is a frequent analytical challenge in various scientific disciplines, including clinical diagnostics, metabolic research, and pharmaceutical development. Chemical derivatization is a powerful strategy to enhance the detectability of ketones, particularly in mass spectrometry (MS)-based analyses, by improving their ionization efficiency and chromatographic properties. This guide provides a detailed comparison of two such derivatizing agents: the well-established Girard's Reagent T and the less commonly utilized 4-Aminobenzohydrazide.
While Girard's Reagent T is extensively documented and widely employed for ketone analysis, a notable scarcity of scientific literature exists for the application of this compound in this context. This guide, therefore, offers a comprehensive overview of Girard's Reagent T, supported by performance data, and presents a theoretical and data-extrapolated comparison for this compound, drawing from studies on structurally similar compounds.
Performance Comparison
The primary advantage of Girard's Reagent T lies in its ability to introduce a permanent positive charge onto the ketone molecule, significantly enhancing its ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This leads to a more stable and intense signal, thereby improving detection sensitivity. In contrast, while this compound can react with ketones to form hydrazones, it lacks a permanently charged moiety, which may result in lower sensitivity enhancement compared to Girard's Reagent T.
One study that investigated several derivatization agents, including 4-aminobenzoic hydrazide (4-ABH), for the analysis of ketosteroids found another reagent to be superior in both chromatographic behavior and signal response.[1] This suggests that while this compound is a viable derivatization agent, it may not offer the same level of performance as other available options for all applications. Conversely, research on 4-hydrazinobenzoic acid for aldehyde derivatization highlights its stability and high solubility, which are advantageous properties for a derivatizing agent.[2]
| Feature | Girard's Reagent T | This compound (Inferred) |
| Principle | Reacts with ketones to form a hydrazone with a permanent quaternary ammonium (B1175870) positive charge. | Reacts with ketones to form a hydrazone. |
| Mass Spectrometry Signal Enhancement | Significant enhancement (e.g., a modified Girard's reagent showed a 3.3 to 7.0-fold increase in signal intensity).[3][4] For specific analytes, a ~20-fold improvement in the detection limit has been reported.[5] | Moderate enhancement is expected, but likely less significant than Girard's Reagent T due to the absence of a permanent charge. |
| Chromatographic Behavior | The resulting polar derivative can improve retention and separation in reversed-phase liquid chromatography.[6] | Performance may be variable. One study on a similar compound reported it to be inferior to other reagents in terms of chromatographic behavior for ketosteroids.[1] |
| Reaction Conditions | Typically requires acidic conditions (e.g., acetic acid) and heating (e.g., 60°C) for 30-60 minutes.[6] | Likely requires acidic conditions for hydrazone formation. |
| Derivative Stability | The resulting hydrazones are relatively stable. | Hydrazones are generally stable, and a similar compound (4-hydrazinobenzoic acid) has been noted for its stability.[2] |
| Ease of Use | The reagent is commercially available and the protocol is well-established. | The reagent is commercially available, but optimized protocols for ketone derivatization are not widely published. |
| Selectivity | Reacts with both aldehydes and ketones. | Reacts with both aldehydes and ketones. |
Experimental Protocols
Derivatization of Ketones with Girard's Reagent T
This protocol is a general guideline and may require optimization for specific ketones and sample matrices.
Materials:
-
Girard's Reagent T
-
Acetic Acid
-
Ketone-containing sample
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the ketone-containing sample in a suitable solvent, such as methanol.
-
Reagent Solution Preparation: Prepare a solution of Girard's Reagent T in methanol containing 5-10% acetic acid. The concentration of the reagent should be in molar excess relative to the expected ketone concentration.
-
Reaction: Add the Girard's Reagent T solution to the sample.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30-60 minutes). Reaction conditions may vary depending on the reactivity of the ketone.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the LC-MS system. A sample clean-up step may be necessary for complex matrices.
Derivatization of Ketones with this compound (General Protocol)
This is a generalized protocol based on the chemistry of hydrazone formation and may require significant optimization.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
Acetic Acid (or other acid catalyst)
-
Ketone-containing sample
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the ketone-containing sample in a suitable solvent.
-
Reagent Solution Preparation: Prepare a solution of this compound in the chosen solvent. An acid catalyst, such as acetic acid, is typically required to facilitate the reaction.
-
Reaction: Add the this compound solution to the sample.
-
Incubation: Vortex the mixture and incubate. The optimal temperature and time will need to be determined empirically.
-
Analysis: The resulting hydrazone solution can be analyzed by LC-MS.
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions and a general workflow for ketone derivatization and analysis.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Myeloperoxidase Inhibition In Vivo: A Comparative Guide to Alternatives for 4-Aminobenzohydrazide
For researchers, scientists, and drug development professionals, the quest for specific and effective in vivo inhibitors of myeloperoxidase (MPO) is critical in the study and treatment of a wide array of inflammatory diseases. While 4-Aminobenzohydrazide (4-ABAH) has been a widely used tool compound, a new generation of inhibitors offers improved selectivity and therapeutic potential. This guide provides a comprehensive comparison of promising alternatives, supported by experimental data, detailed methodologies, and visual pathway analysis to inform preclinical and clinical research.
Myeloperoxidase, a heme-containing enzyme predominantly found in neutrophils, plays a crucial role in the innate immune response through the production of hypochlorous acid (HOCl) and other reactive oxidants. However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a compelling therapeutic target. This guide delves into the in vivo performance of several notable MPO inhibitors as alternatives to the classical inhibitor, this compound.
Comparative Analysis of In Vivo MPO Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives based on published in vivo studies. It is important to note that direct head-to-head comparisons are limited, and the data is compiled from individual research articles using diverse experimental models.
| Inhibitor | Chemical Class | Mechanism of Action | In Vivo Model(s) | Dosage & Route | Key In Vivo Efficacy Findings | Reference(s) |
| This compound (4-ABAH) | Hydrazide | Irreversible, mechanism-based | Rabbit Aneurysm Model; Mouse Sepsis Model | 40 µg/g body weight, intraperitoneal (mouse) | Decreased MPO activity and inflammation in aneurysm walls; Prevented aberrant brain capillary sphingolipid homeostasis in sepsis. | [1][2] |
| PF-1355 | 2-Thiouracil derivative | Irreversible, mechanism-based | Murine models of vasculitis, glomerulonephritis, and myocardial infarction | Not specified in abstract; Oral administration | Reduced plasma MPO activity, edema, neutrophil recruitment, and albuminuria in vasculitis and glomerulonephritis models. Improved ejection fraction and ventricular remodeling after myocardial infarction. | [3][4][5] |
| Verdiperstat (AZD3241) | Pyrrolopyrimidine | Irreversible | Mouse model of Multiple System Atrophy (MSA); Parkinson's Disease patients | 300mg or 600mg, twice daily (human) | Dose-proportionally reduced MPO activity in plasma (human). In MSA mice, improved behavioral outcomes, reduced neurodegeneration and microglia activation. | [6] |
| PF-06282999 | N1-Substituted-6-arylthiouracil | Irreversible, mechanism-based | Ldlr-/- mouse model of atherosclerosis; Cynomolgus monkey | 15 mg/kg, oral, twice daily (mouse) | Robustly inhibited plasma MPO activity in monkeys. In mice, did not affect lesion area but reduced necrotic core area, suggesting plaque stabilization. | [7][8][9] |
| AZM198 | Not specified | Mechanism-based | Mouse models of vascular inflammation, atherosclerosis, and obesity/hypertension | Not specified in abstract; Oral administration | Significantly improved endothelial function in vascular inflammation and atherosclerosis models. Attenuated body weight increase, fat accumulation, and liver damage in an obese/hypertensive model. | [10][11][12][13][14][15] |
| Mitiperstat (B10830898) (AZD4831) | Not specified | Irreversible, mechanism-based | Mouse zymosan-induced peritonitis model; Healthy volunteers and heart failure patients | 0.01-10 µmol/kg, oral (mouse); 5 mg, once daily (human) | Inhibited MPO activity in peritoneal lavage fluid (mouse). In humans, well-tolerated and inhibited MPO activity by over 50%. | [16][17][18] |
| SNT-8370 | 2-Thioxo-purine derivative | Irreversible, dual inhibitor of MPO and VAP-1 | Mouse models of peritonitis, lung injury, myocardial ischemia-reperfusion, and nephropathy | 60 mg/kg, oral (mouse) | Effectively inhibited MPO and VAP-1 activities. More effectively inhibited leukocyte infiltration compared to single-target inhibitors. Protective in models of organ injury. | [19][20][21][22][23] |
| Pegtarazimod (RLS-0071) | 15-amino-acid peptide | Inhibits MPO and the complement system | Mouse model of acute Graft-versus-Host Disease (aGVHD); Rat model of Hypoxic Ischemic Encephalopathy (HIE) | Not specified in abstract | Significantly reduced serum MPO levels and neutrophil elastase in aGVHD, improving survival. Reduced microglial recruitment and MPO staining in HIE. | [24][25][26][27] |
| 5-Fluorouracil (B62378) (5-FU) | Fluorinated pyrimidine | Direct inhibitor | Cancer patients | Standard chemotherapy regimens | Significantly decreased leukocyte MPO activity in patients undergoing 5-FU therapy. | [28] |
MPO Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the central role of MPO in the inflammatory cascade and the points at which these inhibitors intervene.
Caption: Myeloperoxidase signaling pathway and inhibitor action.
Experimental Protocols: A General Workflow for In Vivo MPO Inhibition Studies
The following workflow outlines a typical experimental design for evaluating the in vivo efficacy of MPO inhibitors, based on methodologies cited in the referenced studies.
Caption: General workflow for in vivo MPO inhibitor evaluation.
Detailed Methodologies
Animal Models and Disease Induction: A variety of animal models are employed to study MPO inhibition in vivo. Common models include:
-
Cardiovascular Disease: Ldlr-/- mice on a high-fat diet to induce atherosclerosis, coronary artery ligation for myocardial infarction models, and femoral cuff placement for vascular inflammation.[3][9]
-
Neuroinflammation: Mouse models of Multiple System Atrophy (MSA) and Parkinson's Disease.[29]
-
General Inflammation: Zymosan-induced peritonitis in mice to study acute inflammation and neutrophil infiltration.[16]
-
Sepsis: Lipopolysaccharide (LPS) injection in mice to induce a systemic inflammatory response.[2]
Inhibitor Administration: The route and frequency of administration vary depending on the compound's pharmacokinetic properties. Oral gavage is a common route for small molecule inhibitors like PF-1355 and PF-06282999, often administered once or twice daily.[3][9] Intraperitoneal injections are also used, for example, with 4-ABAH.[2]
Assessment of MPO Activity: MPO activity can be measured both ex vivo and in vivo.
-
Ex Vivo Measurement: Plasma or tissue homogenates are assayed for MPO-specific enzymatic activity using colorimetric or fluorometric substrates such as tetramethylbenzidine (TMB) or Amplex Red.[28]
-
In Vivo Imaging: Advanced imaging techniques, such as PET with MPO-specific tracers or MRI with MPO-sensitive contrast agents, allow for the non-invasive monitoring of MPO activity in live animals.
Evaluation of Efficacy: The efficacy of MPO inhibitors is assessed through a combination of endpoints:
-
Biochemical Markers: Measurement of downstream products of MPO activity, such as 3-chlorotyrosine, and levels of inflammatory cytokines in plasma or tissue.
-
Histopathology: Histological analysis of affected tissues to assess the extent of tissue damage, immune cell infiltration, and specific disease-related pathological features (e.g., atherosclerotic plaque composition).[9]
-
Functional Outcomes: Assessment of organ function (e.g., cardiac ejection fraction) or behavioral outcomes in models of neurological disease.[3][29]
Conclusion
The landscape of in vivo MPO inhibitors has expanded significantly beyond this compound, offering researchers a diverse toolkit of molecules with varying specificities, mechanisms of action, and stages of development. Compounds like Verdiperstat and Mitiperstat have progressed to clinical trials, highlighting the therapeutic potential of MPO inhibition. Dual-target inhibitors such as SNT-8370 and peptide-based inhibitors like Pegtarazimod represent novel strategies to modulate the inflammatory response. The choice of inhibitor will depend on the specific research question, the animal model employed, and the desired therapeutic outcome. This guide provides a foundational resource to aid in the selection and application of these powerful research tools in the ongoing effort to understand and combat inflammatory diseases.
References
- 1. Targeting myeloperoxidase to stabilize unruptured aneurysm: an imaging-guided approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The myeloperoxidase inhibitor mitiperstat (AZD4831) does not prolong the QT interval at expected therapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [ourarchive.otago.ac.nz]
- 23. researchgate.net [researchgate.net]
- 24. ReAlta Life Sciences Announces Positive Preclinical Data for RLS-0071 (pegtarazimod) in Acute Graft-Versus-Host Disease (aGVHD) at American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 25. businesswire.com [businesswire.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. realtalifesciences.com [realtalifesciences.com]
- 28. In vitro and in vivo inhibition of myeloperoxidase with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. alzdiscovery.org [alzdiscovery.org]
4-Aminobenzohydrazide: A Comparative Guide to its Peroxidase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Aminobenzohydrazide (4-ABAH) with various peroxidases. 4-ABAH is a well-established irreversible inhibitor of Myeloperoxidase (MPO), a key enzyme in the inflammatory response. Understanding its selectivity is crucial for its application as a specific MPO inhibitor in research and drug development.
Quantitative Comparison of Peroxidase Inhibition by this compound
The inhibitory potency of this compound varies significantly across different peroxidases, highlighting its selectivity for Myeloperoxidase.
| Peroxidase | Common Abbreviation | Source | Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Myeloperoxidase | MPO | Human Neutrophils | This compound | 0.3 | Irreversible | [1] |
| Horseradish Peroxidase | HRP | Horseradish | Benzhydrazide* | 1000 | Inefficient | [2][3] |
| Thyroid Peroxidase | TPO | Human Thyroid | This compound | Data not available | - | |
| Lactoperoxidase | LPO | Bovine Milk | This compound | Data not available | - |
Note: Data for Benzhydrazide, a structurally related arylhydrazide, is provided as a surrogate to indicate the likely low potency of this compound against Horseradish Peroxidase.[2][3]
Mechanism of Action: Irreversible Inhibition of Myeloperoxidase
This compound acts as a mechanism-based inactivator of Myeloperoxidase.[4][5] The enzyme catalyzes the oxidation of 4-ABAH, leading to the formation of a reactive intermediate. This intermediate then covalently binds to the enzyme, causing irreversible inhibition.[4][5]
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, a detailed protocol for a comparative peroxidase inhibition assay is provided below. This protocol can be adapted for different peroxidases and chromogenic substrates.
Objective:
To determine and compare the half-maximal inhibitory concentration (IC50) of this compound against Myeloperoxidase (MPO), Horseradish Peroxidase (HRP), Thyroid Peroxidase (TPO), and Lactoperoxidase (LPO).
Materials:
-
This compound (4-ABAH)
-
Myeloperoxidase (human)
-
Horseradish Peroxidase
-
Thyroid Peroxidase (human or porcine)
-
Lactoperoxidase (bovine)
-
Hydrogen peroxide (H₂O₂)
-
Chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine (TMB), o-dianisidine, guaiacol)
-
Appropriate buffer for each enzyme (e.g., Phosphate-buffered saline (PBS) for MPO and HRP, Tris-HCl for TPO, Phosphate buffer for LPO)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
References
- 1. Inhibition of myeloperoxidase by benzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MPO Inhibition Assay: A Comparative Guide to 4-Aminobenzohydrazide and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Aminobenzohydrazide (4-ABH) and other prominent Myeloperoxidase (MPO) inhibitors. The information presented herein is intended to assist researchers in the selection of appropriate inhibitors and the validation of MPO inhibition assays through detailed experimental protocols, comparative performance data, and an exploration of the underlying signaling pathways.
Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of potent reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a critical target for therapeutic intervention.[2] this compound (4-ABH) is a well-characterized, irreversible inhibitor of MPO and is widely used as a reference compound in MPO inhibition assays.[3]
Comparative Analysis of MPO Inhibitors
The efficacy of MPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for 4-ABH and a selection of alternative MPO inhibitors. It is crucial to note that IC50 values can vary depending on the specific assay conditions, such as the substrate used and the source of the enzyme.
| Inhibitor | Type | IC50 Value (µM) | Assay Conditions | Reference(s) |
| This compound (4-ABH) | Irreversible, Mechanism-based | ~0.3 | Purified human MPO, HOCl production assay | [3] |
| PF-06282999 | Irreversible, Mechanism-based | 1.9 | LPS-stimulated human whole blood | [4] |
| Verdiperstat (AZD3241) | Irreversible, 2-thioxanthine | 1.2 | in vitro luminol (B1675438) oxidation assay | [5] |
| PF-1355 | Irreversible, Mechanism-based | 1.65 (taurine chloramines), 0.97 (NET formation) | Isolated human neutrophils | [1] |
| Isoniazid | Irreversible | - | Inhibits both chlorination and peroxidation | [1] |
| 2-Thioxanthine | Reversible | - | Interacts with the enzyme's active site | [6] |
| Indomethacin | Reversible | 29 ± 2 | MPO peroxidation assay | |
| 5-Aminosalicylic acid (5-ASA) | Reversible | 39 ± 2 | MPO peroxidation assay |
Experimental Protocols
Accurate and reproducible assessment of MPO inhibition is paramount. Below are detailed protocols for two common MPO inhibition assays: the chlorination assay and the peroxidation assay. These protocols are based on commercially available kits and can be adapted for specific research needs.
MPO Chlorination Inhibition Assay
This assay measures the production of hypochlorous acid (HOCl) by MPO.
Materials:
-
Purified human MPO
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂)
-
Chloride ions (from NaCl)
-
HOCl-sensitive fluorescent probe (e.g., 3'-(p-aminophenyl) fluorescein (B123965) - APF)
-
Test inhibitors (including 4-ABH as a positive control)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a working solution of MPO in Assay Buffer.
-
In the wells of a 96-well plate, add the test inhibitor at various concentrations. Include wells with a known concentration of 4-ABH as a positive control and wells with vehicle only as a negative control.
-
Add the MPO working solution to all wells except for the blank (no enzyme) wells.
-
Prepare a reaction mix containing H₂O₂, NaCl, and the fluorescent probe in Assay Buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 485/525 nm for APF).
-
Calculate the percentage of MPO inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
MPO Peroxidation Inhibition Assay
This assay measures the peroxidase activity of MPO.
Materials:
-
Purified human MPO
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂)
-
Peroxidase substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP, or 3,3′,5,5′-Tetramethylbenzidine - TMB)
-
Test inhibitors (including 4-ABH as a positive control)
-
96-well clear or black microplate (depending on the substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a working solution of MPO in Assay Buffer.
-
In the wells of a 96-well plate, add the test inhibitor at various concentrations, along with positive and negative controls as described for the chlorination assay.
-
Add the MPO working solution to all wells except for the blank.
-
Prepare a reaction mix containing H₂O₂ and the peroxidase substrate in Assay Buffer.
-
Start the reaction by adding the reaction mix to all wells.
-
Incubate the plate at room temperature for a specified duration.
-
Measure the absorbance or fluorescence at the appropriate wavelength for the chosen substrate (e.g., Ex/Em = 535/587 nm for the product of ADHP oxidation, resorufin).[7][8]
-
Calculate the percentage of MPO inhibition and determine the IC50 value as described above.
Visualizing MPO Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: MPO Signaling Pathway.
Caption: MPO Inhibition Assay Workflow.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of 4-Aminobenzohydrazide Derivatives as Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Among the myriad of chemical scaffolds explored, 4-aminobenzohydrazide and its derivatives have emerged as a versatile platform for the development of potent inhibitors against a range of clinically relevant enzymes. This guide provides a comprehensive comparative analysis of these derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
This publication delves into the inhibitory activities of this compound derivatives against several key enzyme targets, including Fatty Acid Amide Hydrolase (FAAH), soluble epoxide hydrolase (sEH), cholinesterases, tyrosine kinases, carbonic anhydrases, and urease. By presenting a side-by-side comparison of their potencies, this guide aims to facilitate the rational design and development of next-generation therapeutics.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of various this compound derivatives against their respective enzyme targets is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater inhibitory strength.
| Target Enzyme | Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Fatty Acid Amide Hydrolase (FAAH) | 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid | 0.00162 | JZL-195 | - |
| N-(4-(hydrazinecarbonyl)phenyl)benzamide | - | - | - | |
| Soluble Epoxide Hydrolase (sEH) | 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | - (72% inhibition at 1µM) | AUDA | - (50% inhibition at 1µM) |
| 4-(4-Chlorobenzamido)-N'-(phenylcarbamoyl)benzohydrazide | - | - | - | |
| Cholinesterases (AChE/BChE) | 4-amino-3-bromo-5-fluorobenzohydrazide | 0.59 (AChE), 0.15 (BChE) | Galantamine | - |
| N'-(4-hydroxybenzylidene)-4-aminobenzohydrazide | - | - | - | |
| Tyrosine Kinases (EGFR) | Analogue 11 with (trifluoromethyl)benzene ring | - (91% inhibition at 0.01µM) | Imatinib | - |
| Analogue 13 with (trifluoromethyl)benzene ring | - (92% inhibition at 0.01µM) | Imatinib | - | |
| Carbonic Anhydrase (hCA I/II) | 4-aminobenzenesulfonamide derivatives | Varies (low nanomolar for some isoforms) | Acetazolamide | - |
| Urease | Benzohydrazide (B10538) derivative 36 | 0.87 | Thiourea | 21.25[1] |
Experimental Protocols: Methodologies for Synthesis and Inhibition Assays
The synthesis of this compound derivatives and the subsequent evaluation of their enzyme inhibitory activity require precise and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves a multi-step process:
-
Esterification: 4-aminobenzoic acid is esterified, typically using ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, to protect the carboxylic acid group.
-
Amide Formation: The amino group of the resulting ester is then acylated with a suitable acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding amide.
-
Hydrazinolysis: The ester group is subsequently converted to a hydrazide by reacting the intermediate with hydrazine (B178648) hydrate.
-
Final Derivatization: The resulting this compound core can be further modified by reacting the hydrazide with various aldehydes, ketones, or other electrophiles to generate a library of derivatives.[2][3]
Enzyme Inhibition Assays
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: The inhibitory activity against FAAH is often determined using a fluorometric assay. The enzyme hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce a fluorescent product. The rate of fluorescence increase is monitored in the presence and absence of the test compounds to determine the percent inhibition and subsequently the IC50 value.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay: A common method for assessing sEH inhibition involves a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of this substrate by sEH yields a highly fluorescent product. The reduction in fluorescence intensity in the presence of inhibitors is used to calculate their potency.
Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method): This colorimetric assay is widely used to screen for cholinesterase inhibitors. It utilizes acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) as a substrate. The enzymatic hydrolysis of the substrate produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically to determine the enzyme activity and inhibition.
Tyrosine Kinase Inhibition Assay: The inhibitory effect on tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can be evaluated using various methods. A common approach is a kinase activity assay that measures the phosphorylation of a specific substrate peptide. This can be done using radiolabeled ATP (e.g., [γ-³²P]ATP) followed by quantification of the incorporated radioactivity, or by using fluorescence-based methods that detect the phosphorylated product.
Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory activity against carbonic anhydrase is typically assessed by measuring the inhibition of the CA-catalyzed hydration of carbon dioxide. This is often done using a stopped-flow spectrophotometer to monitor the change in pH of a buffer solution. Alternatively, an esterase assay using p-nitrophenyl acetate (B1210297) as a substrate can be employed, where the inhibition of the formation of the colored p-nitrophenolate is measured.
Urease Inhibition Assay: The inhibitory potential against urease is commonly determined by measuring the amount of ammonia (B1221849) produced from the hydrolysis of urea. The Berthelot method is a popular colorimetric assay where the ammonia produced reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol (B113434) complex. The absorbance of this complex is proportional to the urease activity.[1]
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: FAAH Signaling Pathway and Inhibition.
Caption: sEH Signaling Pathway in Inflammation.
Caption: Cholinergic Synapse and AChE Inhibition.
Caption: Receptor Tyrosine Kinase Signaling.
Experimental and Logical Workflows
Caption: Drug Discovery Workflow.
Caption: Logic for Comparative Analysis.
References
- 1. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Aminobenzohydrazide and Peptide Inhibitor of Complement C1 (PIC1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the classical complement pathway, the small molecule 4-Aminobenzohydrazide and the Peptide Inhibitor of Complement C1 (PIC1). The classical complement pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Inhibition of the C1 complex, the initiating molecule of this pathway, is a promising therapeutic strategy. This document outlines the mechanisms of action, available efficacy data, and relevant experimental protocols for both inhibitors to aid researchers in their drug development efforts.
Mechanism of Action
The C1 complex is composed of the recognition molecule C1q and the serine proteases C1r and C1s. Upon activation, C1r cleaves and activates C1s, which in turn cleaves C4 and C2 to initiate the complement cascade. Both this compound and PIC1 interfere with this initial step, but through different mechanisms.
Peptide Inhibitor of Complement C1 (PIC1): PIC1 is a rationally designed 15-amino acid peptide that directly targets the C1q subcomponent of the C1 complex. It binds to the collagen-like regions of C1q, which are crucial for the interaction with and activation of the C1r and C1s proteases. By binding to this region, PIC1 effectively prevents the conformational changes required for the activation of the C1s-C1r-C1r-C1s tetramer, thereby halting the classical pathway at its origin.
This compound: While direct studies on the C1 inhibitory mechanism of this compound are limited, its structural similarity to other known serine protease inhibitors, such as benzamidine (B55565) derivatives, suggests that it likely functions as a competitive inhibitor of the C1s enzyme.[1] C1s possesses a substrate-binding pocket that accommodates arginine residues of its natural substrates, C4 and C2. It is hypothesized that the benzamidine-like moiety of this compound mimics this arginine side chain and binds to the active site of C1s, blocking its proteolytic activity.
Efficacy Data
A direct quantitative comparison of the C1 inhibitory efficacy of this compound and PIC1 is challenging due to the limited availability of public data for this compound in complement-specific assays.
One study investigating the inhibition of hemoglobin and myoglobin (B1173299) peroxidase activity noted that PIC1 had "comparable activity" to this compound in this context. However, this is an indirect measure and does not reflect their primary function as complement C1 inhibitors.
Quantitative data for PIC1's inhibitory activity has been reported in hemolytic assays. For instance, a pegylated derivative of a PIC1 variant, PA-dPEG24, demonstrated dose-dependent inhibition of complement-mediated lysis in primate serum.[2]
Table 1: Summary of Inhibitor Characteristics and Efficacy
| Feature | Peptide Inhibitor of Complement C1 (PIC1) | This compound |
| Target | C1q (collagen-like region) | C1s (presumed) |
| Mechanism of Action | Allosteric inhibition of C1r/C1s activation | Competitive inhibition of C1s proteolytic activity (presumed) |
| IC50 / Ki (C1/C1s Inhibition) | Data available from hemolytic assays (e.g., dose-dependent inhibition) | Specific IC50/Ki values for C1/C1s inhibition are not readily available in the public domain. |
| Qualitative Efficacy | Potent inhibitor of the classical complement pathway in vitro and in vivo. | Structurally related to known C1s inhibitors, suggesting potential efficacy. |
Signaling and Experimental Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Classical Complement Pathway and Inhibition
Caption: Classical complement pathway and points of inhibition.
Experimental Workflow: Hemolytic Assay for C1 Inhibition
Caption: Workflow for a classical pathway hemolytic inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of complement inhibitors. Below are outlines for key experiments.
Hemolytic Inhibition Assay (CH50)
This assay measures the ability of an inhibitor to block the classical complement pathway-mediated lysis of antibody-sensitized erythrocytes.
1. Reagents and Materials:
- Antibody-sensitized sheep erythrocytes (EA)
- Normal Human Serum (NHS) as a source of complement
- Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
- Test inhibitors (PIC1, this compound) at various concentrations
- 0.1% Triton X-100 (for 100% lysis control)
- Spectrophotometer (plate reader)
2. Procedure: a. Prepare serial dilutions of the test inhibitors in GVB++. b. In a 96-well plate, mix NHS (appropriately diluted to give submaximal lysis) with the inhibitor dilutions. c. Add EA to each well. d. Include control wells:
- 100% lysis control: EA + GVB++ + Triton X-100
- 0% lysis control (spontaneous lysis): EA + GVB++
- No inhibitor control: EA + NHS + GVB++ e. Incubate the plate at 37°C for 30-60 minutes. f. Centrifuge the plate to pellet intact erythrocytes. g. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
3. Data Analysis: a. Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. b. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of hemolysis).
C1q Binding Assay (ELISA-based)
This assay is particularly relevant for assessing the mechanism of action of inhibitors like PIC1 that target C1q.
1. Reagents and Materials:
- Purified human C1q
- Test inhibitor (PIC1)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-C1q antibody conjugated to an enzyme (e.g., HRP)
- Substrate for the enzyme (e.g., TMB)
- Stop solution (e.g., 2N H2SO4)
- ELISA plate reader
2. Procedure: a. Coat a 96-well plate with purified C1q overnight at 4°C. b. Wash the plate and block non-specific binding sites with blocking buffer. c. Add serial dilutions of the test inhibitor (PIC1) to the wells and incubate. d. In parallel, a standard curve can be generated using known concentrations of unlabeled anti-C1q antibody. e. Wash the plate and add the enzyme-conjugated anti-C1q antibody. This antibody will compete with the inhibitor for binding to the coated C1q. f. Incubate, then wash the plate thoroughly. g. Add the substrate and allow the color to develop. h. Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
3. Data Analysis: a. A decrease in signal with increasing inhibitor concentration indicates binding of the inhibitor to C1q. b. The binding affinity (e.g., Kd or IC50 for displacement) can be calculated from the dose-response curve.
C1s Inhibition Assay (Chromogenic Substrate)
This assay is suitable for evaluating direct inhibitors of the C1s serine protease, the presumed mechanism for this compound.
1. Reagents and Materials:
- Purified active human C1s
- A specific chromogenic substrate for C1s (e.g., Z-Gly-Arg-thiobenzyl ester)
- Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)
- Test inhibitor (this compound) at various concentrations
- DTNB (Ellman's reagent) if using a thioester substrate
- Spectrophotometer (plate reader)
2. Procedure: a. In a 96-well plate, add the assay buffer, purified C1s, and serial dilutions of the test inhibitor. b. Pre-incubate for a short period to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the chromogenic substrate. d. Monitor the change in absorbance over time at the appropriate wavelength (e.g., 412 nm for DTNB).
3. Data Analysis: a. Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration. b. Determine the percentage of inhibition relative to the no-inhibitor control. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. d. To determine the inhibition constant (Ki), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.[3]
Conclusion
Both this compound and the Peptide Inhibitor of Complement C1 represent viable starting points for the development of therapeutics targeting the classical complement pathway. PIC1 offers a well-defined mechanism of action by targeting the initial recognition molecule C1q, with quantitative efficacy data available from cellular assays. This compound, as a small molecule, may offer advantages in terms of oral bioavailability and manufacturing costs, and its presumed mechanism as a C1s inhibitor targets the key enzymatic step of C1 activation.
However, a significant data gap exists for the direct, quantitative C1 inhibitory efficacy of this compound. Further studies employing the assays detailed in this guide are necessary to elucidate its precise mechanism and to enable a direct and meaningful comparison with PIC1. Such data will be critical for researchers and drug developers to make informed decisions in advancing complement-targeted therapies.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
JZL-195 vs. 4-Aminobenzohydrazide-Derived FAAH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JZL-195 and 4-Aminobenzohydrazide-derived inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The inhibition of FAAH elevates the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA), offering a promising therapeutic strategy for pain, inflammation, anxiety, and other neurological disorders. This document outlines the performance, mechanisms of action, and available experimental data for these two classes of inhibitors.
Executive Summary
JZL-195 is a potent dual inhibitor of both FAAH and monoacylglycerol lipase (B570770) (MAGL), the two primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This dual inhibition leads to a significant elevation of both endocannabinoids, resulting in pronounced cannabinoid-like effects in preclinical models. In contrast, the more recently explored this compound derivatives have been designed as selective FAAH inhibitors. While data on this class is less extensive, initial studies show promising potency for FAAH inhibition, comparable to that of JZL-195.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50) of JZL-195 and a representative potent this compound-derived FAAH inhibitor.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| JZL-195 | FAAH | 2 | |
| MAGL | 4 | ||
| Compound 12 (this compound derivative) | FAAH | 1.62 | [1] |
Mechanism of Action
JZL-195: As a carbamate-based inhibitor, JZL-195 acts as an irreversible, covalent inhibitor of FAAH.[2] It is understood to acylate the catalytic serine residue (Ser241) within the active site of the enzyme, thereby rendering it inactive.[3] This covalent modification leads to a sustained inhibition of FAAH activity.
This compound Derivatives: Docking studies suggest that these compounds interact with the catalytic triad (B1167595) of FAAH, which is composed of Ser241, Ser217, and Lys142.[1][4] The most potent compounds in this class are thought to form key interactions within the active site, leading to potent inhibition.[1] However, the precise mechanism, including whether the inhibition is reversible or irreversible, requires further investigation.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method to determine the potency of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), which is cleaved by FAAH to release a fluorescent product (7-amino-4-methylcoumarin, AMC). The rate of increase in fluorescence is proportional to FAAH activity. Inhibitors will reduce this rate.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human or rodent FAAH is used. A stock solution of the fluorogenic substrate is prepared in a suitable solvent (e.g., DMSO).
-
Inhibitor Preparation: A dilution series of the test compound (e.g., JZL-195 or a this compound derivative) is prepared.
-
Assay Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0) in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This model is used to assess the anti-inflammatory and analgesic effects of FAAH inhibitors in vivo.
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by swelling (edema) and hypersensitivity to mechanical stimuli (mechanical allodynia). The ability of a compound to reduce these effects is a measure of its in vivo efficacy.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: The test inhibitor (e.g., JZL-195) is administered systemically (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of the hind paw, typically 30-60 minutes after drug administration.
-
Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points after carrageenan injection.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured before and after treatment.
-
Data Analysis: The percentage reduction in paw edema and the increase in paw withdrawal threshold are calculated for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: Endocannabinoid signaling pathway and points of inhibition.
Caption: General experimental workflow for FAAH inhibitor development.
Discussion and Conclusion
JZL-195 stands out as a powerful research tool due to its dual inhibition of FAAH and MAGL, leading to robust in vivo effects.[5] This characteristic, however, may also contribute to a more pronounced cannabinoid-like side effect profile compared to selective FAAH inhibitors. The significant elevation of both AEA and 2-AG makes it a valuable compound for studying the synergistic effects of the endocannabinoid system.
The this compound class of FAAH inhibitors presents an alternative approach, focusing on selective FAAH inhibition. The high potency of the lead compound from this series is noteworthy and warrants further investigation.[1] A key advantage of selective FAAH inhibitors is the potential for a better-separated therapeutic window, with efficacy in treating pain and anxiety without the full spectrum of psychotropic effects associated with direct CB1 receptor agonists or dual FAAH/MAGL inhibitors.[6]
Future Directions: For the this compound derivatives, further studies are crucial to establish a comprehensive profile. Key areas for future research include:
-
Selectivity: Profiling against a panel of other serine hydrolases is necessary to confirm their specificity for FAAH.
-
In Vivo Efficacy: Evaluation in various animal models of pain, anxiety, and other relevant disorders is needed to translate the in vitro potency to therapeutic effects.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drug candidates.
References
- 1. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric and Fluorometric Assays Utilizing 4-Aminobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectrophotometric and fluorometric assay methodologies that incorporate 4-Aminobenzohydrazide (4-ABH). 4-ABH is notably recognized as an irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammation and various pathologies.[1][2][3][4] This characteristic allows for its use in distinct ways within spectrophotometric and fluorometric assays to quantify MPO activity, a critical biomarker in drug development and disease research.
Core Principles of Detection
Spectrophotometric Assay: This method is predicated on the action of 4-ABH as a mechanism-based inactivator of MPO. In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes 4-ABH into a radical intermediate.[1][2][3] This radical then causes the irreversible destruction of the enzyme's heme groups, leading to a measurable decrease in its characteristic absorbance spectrum.[1][2][3] The rate of this absorbance change is proportional to the MPO activity.
Fluorometric Assay: In this approach, 4-ABH is employed as a specific inhibitor to differentiate MPO activity from other peroxidases present in a biological sample. The assay directly measures peroxidase activity through the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product. By comparing the fluorescence generated in the absence and presence of 4-ABH, the specific activity of MPO can be determined.[5][6]
Experimental Protocols
Spectrophotometric Assay: MPO Inactivation by this compound
This protocol is adapted from methodologies observing the spectral changes of MPO upon interaction with 4-ABH and H₂O₂.[1]
Objective: To determine MPO activity by monitoring the decrease in heme absorbance at the Soret peak (approximately 430 nm) due to inactivation by 4-ABH.
Materials:
-
Purified Myeloperoxidase (MPO) or sample containing MPO
-
This compound (4-ABH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and the MPO sample.
-
Add 4-ABH to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding H₂O₂ (e.g., 50 µM).
-
Immediately begin recording the absorbance spectrum of the solution, focusing on the Soret peak of MPO (around 430 nm), at regular intervals (e.g., every minute) for a defined period.
-
The rate of decrease in absorbance at the Soret peak is indicative of the MPO activity.
Fluorometric Assay: MPO Activity Measurement Using a Fluorogenic Substrate and 4-ABH as an Inhibitor
This protocol is based on the principles of commercially available MPO activity assay kits.[5][6][7][8]
Objective: To quantify MPO activity by measuring the fluorescence generated from a peroxidase substrate and using 4-ABH to isolate MPO-specific activity.
Materials:
-
Sample containing MPO
-
Fluorometric peroxidase substrate (e.g., Aminophenyl fluorescein (B123965) (APF), 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP))
-
This compound (4-ABH) solution (as MPO inhibitor)
-
Hydrogen peroxide (H₂O₂)
-
Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare two sets of reactions for each sample in a 96-well microplate: one for total peroxidase activity and one for activity in the presence of the MPO inhibitor.
-
To the "inhibitor" wells, add 4-ABH to a final concentration sufficient to completely inhibit MPO.
-
Add the sample to all wells.
-
Prepare a master mix containing the assay buffer, H₂O₂, and the fluorogenic substrate.
-
Add the master mix to all wells to start the reaction.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/525 nm for fluorescein).[7]
-
Calculate MPO activity by subtracting the fluorescence intensity of the "inhibitor" wells from the "total activity" wells.
Performance Comparison
| Feature | Spectrophotometric Assay (MPO Inactivation) | Fluorometric Assay (Inhibitor-based) |
| Principle | Measures decrease in MPO absorbance due to inactivation by 4-ABH. | Measures fluorescence from a substrate, with 4-ABH used to determine MPO-specific activity. |
| Sensitivity | Generally lower sensitivity compared to fluorometric methods.[9] | High sensitivity, with detection limits reported in the range of < 0.5 to 2.5 µU/well for commercial kits.[8] |
| Specificity | Highly specific for MPO, as the spectral change is a direct result of MPO's catalytic action on 4-ABH. | Specificity for MPO is achieved by the use of 4-ABH as a selective inhibitor.[5][6][8] |
| Throughput | Lower throughput, typically performed in individual cuvettes. | High throughput, easily adaptable to 96-well or 384-well plate formats.[8] |
| Cost | Generally more cost-effective, requiring a standard spectrophotometer and basic reagents.[9] | Can be more expensive due to the cost of specialized fluorogenic substrates and the need for a fluorescence plate reader.[9] |
| Interference | Susceptible to interference from other substances that absorb light at similar wavelengths.[9] | Can be affected by autofluorescence from sample components or compounds that quench fluorescence. |
Visualizing the Mechanisms and Workflows
Signaling Pathways and Reaction Mechanisms
Caption: Reaction mechanisms for spectrophotometric and fluorometric MPO assays.
Experimental Workflows
Caption: Step-by-step workflows for the two MPO assay methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Myeloperoxidase (MPO) Peroxidation Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Myeloperoxidase (MPO) Activity Assay Kit - Elabscience® [elabscience.com]
Assessing the Specificity of 4-Aminobenzohydrazide as a Chemical Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical probe with high specificity is paramount to ensure the validity of experimental results. This guide provides a detailed comparison of 4-Aminobenzohydrazide (4-ABAH), a widely used myeloperoxidase (MPO) inhibitor, with newer alternatives, focusing on their specificity and performance based on published experimental data.
Myeloperoxidase is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl), which are vital for pathogen clearance. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, such as cardiovascular and neurodegenerative disorders, making it a key therapeutic target. This compound has long been a staple tool for investigating the role of MPO in these processes. This guide will objectively assess its specificity in comparison to more recently developed MPO inhibitors.
Mechanism of Action: Targeting the MPO Catalytic Cycle
This compound is an irreversible, mechanism-based inhibitor of MPO. The enzyme's catalytic cycle involves the reaction of MPO with hydrogen peroxide (H₂O₂), forming a highly reactive intermediate, Compound I. 4-ABAH is oxidized by MPO to a reactive radical intermediate. This radical then covalently modifies and inactivates the enzyme, preventing it from completing its catalytic cycle and producing hypochlorous acid.
A Comparative Guide to Ensuring Reproducibility with Different Batches of 4-Aminobenzohydrazide
For researchers, scientists, and drug development professionals, the consistency and purity of chemical reagents are paramount to achieving reproducible experimental outcomes. 4-Aminobenzohydrazide is a versatile compound utilized in various applications, from an inhibitor of enzymes like myeloperoxidase (MPO) to a derivatizing agent in analytical chromatography and a building block in synthetic chemistry.[1][2][3] However, batch-to-batch variability can introduce significant errors, leading to inconsistent results and hindering scientific progress. This guide provides a comparative framework for evaluating different batches of this compound and offers insights into best practices for ensuring experimental reproducibility.
Data Presentation: Comparison of Hypothetical this compound Batches
The quality of this compound can vary between different batches and suppliers. Key parameters to consider include purity, appearance, and the presence of impurities. Below is a table summarizing typical quality control data from hypothetical batches, based on common specifications found in Certificates of Analysis.[4] Researchers should always refer to the Certificate of Analysis provided with their specific batch.
| Parameter | Batch A | Batch B | Batch C (Sub-optimal) | Acceptance Criteria | Analytical Method |
| Purity (GC) | 99.96%[1][4] | 99.85% | 98.5% | ≥ 98.0% | Gas Chromatography (GC) |
| Appearance | Light yellow solid[4] | Light yellow solid[4] | Brown solid[4] | Light yellow to brown solid | Visual Inspection |
| ¹H NMR Spectrum | Consistent with structure[4] | Consistent with structure | Minor unidentified peaks | Conforms to reference spectrum | Nuclear Magnetic Resonance |
| LC-MS | Consistent with structure[4] | Consistent with structure | Shows additional m/z peaks | Consistent with expected mass | Liquid Chromatography-Mass Spectrometry |
| Solubility (DMSO) | ≥ 30 mg/mL[1][5] | ≥ 30 mg/mL | Incomplete dissolution at 30 mg/mL | Clear solution at specified concentration | Visual Inspection |
Note: The data presented above is for illustrative purposes. Researchers must consult the Certificate of Analysis for their specific batch.
Experimental Protocols
The impact of batch-to-batch variability is most pronounced in sensitive applications. Below are detailed methodologies for key experiments where the quality of this compound is critical.
1. Protocol for Myeloperoxidase (MPO) Inhibition Assay
This compound is an irreversible inhibitor of myeloperoxidase (MPO).[3][6] The purity of the inhibitor is crucial for accurate determination of its inhibitory concentration (IC50).
-
Objective: To determine the IC50 of this compound on MPO activity.
-
Materials:
-
Human MPO enzyme
-
This compound (from the batch to be tested)
-
Dimethyl sulfoxide (B87167) (DMSO)[1][5]
-
Assay buffer (e.g., phosphate (B84403) buffer with DTPA)
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO. Ensure complete dissolution.[1][5]
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of concentrations.
-
Add the MPO enzyme to each well of the 96-well plate, followed by the different concentrations of this compound.
-
Incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding H₂O₂ and the TMB substrate.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
-
2. Protocol for Derivatization of Carbonyl Compounds for HPLC Analysis
This compound can be used as a derivatizing agent to improve the detection of carbonyl-containing compounds in HPLC. Impurities in the reagent can lead to extraneous peaks in the chromatogram.
-
Objective: To derivatize an aldehyde or ketone sample with this compound for HPLC-UV analysis.
-
Materials:
-
Aldehyde/ketone standard solution
-
This compound (from the batch to be tested)
-
Methanol or other suitable organic solvent[2]
-
Acid catalyst (e.g., trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 HPLC column
-
-
Methodology:
-
Prepare a solution of this compound in the chosen solvent.
-
In a reaction vial, mix the aldehyde/ketone standard solution with an excess of the this compound solution.
-
Add a small amount of the acid catalyst to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Allow the reaction mixture to cool to room temperature.
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Elute the derivatized product using an appropriate mobile phase gradient.
-
Monitor the eluent with the UV detector at the wavelength of maximum absorbance for the derivatized product.
-
Analyze the chromatogram for the peak corresponding to the derivatized analyte and any impurity peaks.
-
Alternatives and Considerations
While this compound is effective in many applications, persistent issues with batch-to-batch variability may necessitate the consideration of alternatives. For derivatization in chromatography, other reagents targeting carbonyl groups include Dansylhydrazine and 2,4-Dinitrophenylhydrazine. For enzyme inhibition studies, alternative inhibitors with different mechanisms of action may be available and should be selected based on the specific research context.
Ultimately, for critical applications, it is advisable for laboratories to perform their own internal validation of new batches of this compound to ensure consistency with previous results. This may involve running a standard experiment and comparing the results with those obtained using a previously validated batch.
Mandatory Visualizations
Caption: Experimental workflow for quality control and use of this compound.
Caption: Factors influencing the reproducibility of results with this compound.
References
Safety Operating Guide
Proper Disposal of 4-Aminobenzohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential information and procedural steps for the proper disposal of 4-Aminobenzohydrazide, a compound commonly used in chemical synthesis and as a myeloperoxidase (MPO) inhibitor.
Summary of Handling and Disposal Recommendations
The following table summarizes the key safety and disposal information for this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all local, regional, and national regulations regarding chemical waste.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Use a dust mask (type N95 or equivalent). | |
| Handling | Wash face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Avoid dust formation. | |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. | |
| Spill Containment | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. | |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1] |
| Waste Classification | Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification. | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted with care and in accordance with established safety protocols.
-
Personnel Protection: Before handling the waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A dust mask is recommended to avoid inhalation of powder.
-
Waste Collection:
-
For unused or expired this compound, keep it in its original, tightly sealed container.
-
For waste generated from experimental use (e.g., contaminated labware, solutions), collect it in a dedicated, properly labeled hazardous waste container. The container must have a tightly fitting cap and be kept closed except when adding waste.[2][3][4]
-
Do not mix this compound waste with other incompatible chemical wastes.[2][5]
-
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound," the approximate concentration, and the date of accumulation.
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. It is imperative to follow their specific procedures and requirements.
-
Regulatory Compliance: The disposal must be carried out in compliance with all applicable local, regional, and national environmental regulations.[1] Chemical waste generators are responsible for correctly classifying the waste.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
It is important to note that while the provided Safety Data Sheets mandate disposal at an approved waste facility, they do not offer specific experimental protocols for chemical neutralization or breakdown of this compound prior to disposal. Therefore, reliance on professional waste management services is the recommended and required course of action. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
References
Essential Safety and Operational Guide for Handling 4-Aminobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-Aminobenzohydrazide.
This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safety of laboratory personnel. Adherence to these procedures is critical to minimize risks of exposure and ensure a safe research environment.
Hazard Identification and Classification
This compound is classified as an irritant and may cause skin, eye, and respiratory system irritation[1][2][3]. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1][2][3]. |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation[1][2][3]. |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation[1]. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves with a minimum thickness of 0.2 mm[4]. | To prevent skin contact, which can lead to irritation[4]. Gloves should be changed immediately if they become contaminated. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield[4]. | To protect the eyes from splashes, dust, or mists that could cause serious irritation[4]. A face shield provides additional protection for the entire face. |
| Skin and Body Protection | A chemically resistant lab coat worn over full-length pants and closed-toe shoes[4]. For larger quantities, a chemical-resistant apron may be necessary. | To prevent accidental skin exposure[4]. Natural fibers like cotton are recommended over synthetic materials. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood[4][5]. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required[4]. | To protect against the inhalation of harmful dust or vapors[4]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety. The following steps should be followed diligently.
1. Preparation and Pre-Handling:
-
Training: Ensure all personnel handling the chemical have received specific training on its hazards and the procedures outlined in this guide and the Safety Data Sheet (SDS)[6].
-
Work Area Preparation: All work with this compound must be conducted within a certified chemical fume hood[5][6]. The work surface should be covered with disposable absorbent bench paper[5].
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and labeled waste containers, and place them inside the fume hood to minimize traffic[5].
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested[6].
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated work area[4].
2. Handling the Chemical:
-
Weighing and Transferring: Carefully weigh the required amount of this compound. Use the smallest quantity necessary for the experiment to minimize waste and potential exposure[5]. Keep the container tightly closed when not in use[5].
-
Performing the Experiment: Conduct all experimental manipulations within the fume hood to contain any dust or vapors[5]. Avoid any actions that could generate dust or aerosols[5].
3. Post-Handling and Cleanup:
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste[5].
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and any contaminated weighing paper, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container[5].
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[5].
2. Decontamination of Empty Containers:
-
Rinsing: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste[7].
-
Disposal of Rinsed Containers: Once thoroughly rinsed and dried, the labels on the container must be defaced or removed before disposal as regular solid waste, in accordance with institutional policies[7].
3. Final Disposal:
-
Labeling and Storage: All hazardous waste containers must be kept securely closed and stored in a designated satellite accumulation area away from incompatible materials[6].
-
Waste Pickup: Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor[8]. Never dispose of this compound down the drain or in the regular trash[8].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
